8-(Azidomethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(azidomethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-14-13-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNBVUNMDWVXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN=[N+]=[N-])N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313278 | |
| Record name | 8-(Azidomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-51-2 | |
| Record name | 8-(Azidomethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131052-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Azidomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-(Azidomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast array of derivatives, 8-(Azidomethyl)quinoline stands out as a versatile building block, particularly in the realm of drug development and bioconjugation chemistry. The introduction of an azido group at the 8-position provides a chemical handle for "click" chemistry reactions, enabling the efficient and specific linkage of the quinoline moiety to other molecules of interest, such as peptides, proteins, or reporter tags. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of a reliable synthetic pathway to 8-(Azidomethyl)quinoline and details the analytical techniques crucial for its thorough characterization.
I. Synthetic Strategy and Rationale
-
Bromination of 8-Hydroxyquinoline: The initial step focuses on the electrophilic bromination of the 8-hydroxyquinoline ring. This reaction is a classic example of activating an aromatic ring towards electrophilic substitution. The hydroxyl group at the 8-position is an ortho-, para-director and an activating group, facilitating the introduction of bromine atoms at the 5- and 7-positions.[1]
-
Conversion to a Halomethyl Intermediate: The hydroxyl group can be converted to a more suitable leaving group for subsequent nucleophilic substitution. A common approach is the conversion to a chloromethyl or bromomethyl group.
-
Nucleophilic Substitution with Sodium Azide: The final step involves the reaction of the halomethylquinoline intermediate with sodium azide. This is a standard SN2 reaction where the azide anion displaces the halide, leading to the formation of the desired 8-(Azidomethyl)quinoline.
This synthetic route is advantageous due to the commercial availability of the starting material and the relatively straightforward nature of the involved chemical transformations.
II. Experimental Protocols
A. Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This procedure is adapted from the reinvestigation of the bromination of 8-substituted quinolines.[1]
Materials:
-
8-Hydroxyquinoline
-
Acetonitrile (CH3CN)
-
Bromine (Br2)
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Sodium Sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve 8-hydroxyquinoline (1 g, 6.9 mmol) in acetonitrile (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (2.202 g, 13.8 mmol, 1.5 eq) in acetonitrile (10 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours. The formation of a yellow solid (quinoline salt) may be observed.
-
After the reaction is complete, dissolve the resulting solid in additional acetonitrile (15 mL).
-
Wash the organic layer with a 5% sodium bicarbonate solution (4 x 25 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product. The dibrominated product is fairly soluble in common organic solvents, allowing for separation from any monobrominated side products which are generally less soluble.[2]
B. Synthesis of 8-(Azidomethyl)quinoline from a Halomethylated Precursor
While a direct protocol for the conversion of 8-(bromomethyl)quinoline was not found, a general and reliable method for the synthesis of organic azides from alkyl halides is the reaction with sodium azide in a polar aprotic solvent.
Materials:
-
8-(Bromomethyl)quinoline or 8-(Chloromethyl)quinoline (Hypothetical intermediate for this guide)
-
Sodium Azide (NaN3)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
In a round-bottom flask, dissolve the 8-(halomethyl)quinoline in anhydrous dimethylformamide.
-
Add a slight excess (1.1 to 1.5 equivalents) of sodium azide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 8-(Azidomethyl)quinoline.
Purification:
The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate. The fractions containing the pure product, as identified by TLC, are then combined and the solvent is evaporated to yield the purified 8-(Azidomethyl)quinoline.
III. Characterization of 8-(Azidomethyl)quinoline
Thorough characterization is essential to confirm the identity and purity of the synthesized 8-(Azidomethyl)quinoline. The following analytical techniques are indispensable for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[3][4]
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 8-(Azidomethyl)quinoline is expected to show characteristic signals for the protons of the quinoline ring system and the methylene protons of the azidomethyl group.
-
Quinoline Ring Protons: The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) will display a complex pattern of multiplets corresponding to the six protons on the quinoline core. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the azidomethyl group.
-
Methylene Protons: A singlet corresponding to the two protons of the -CH₂-N₃ group is expected to appear in the upfield region of the aromatic signals, likely in the range of δ 4.5-5.5 ppm. The integration of this signal should correspond to two protons.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
-
Quinoline Ring Carbons: Multiple signals in the aromatic region (typically δ 120-150 ppm) will correspond to the nine carbon atoms of the quinoline ring.
-
Methylene Carbon: A signal corresponding to the carbon of the -CH₂-N₃ group is expected to appear in the aliphatic region, likely in the range of δ 50-60 ppm.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.9 (dd) | H-2 |
| ~7.4 (dd) | H-3 |
| ~8.1 (dd) | H-4 |
| ~7.7 (d) | H-5 |
| ~7.5 (t) | H-6 |
| ~7.8 (d) | H-7 |
| - | - |
| ~4.8 (s) | -CH₂-N₃ |
| - | - |
| - | - |
Note: The exact chemical shifts are predictive and can vary based on the solvent and experimental conditions.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-(Azidomethyl)quinoline is expected to show the following characteristic absorption bands:
-
Azide (N₃) Stretch: A strong and sharp absorption band in the region of 2100-2150 cm⁻¹ is the most definitive peak for the presence of the azide group.
-
Aromatic C-H Stretch: Peaks in the region of 3000-3100 cm⁻¹.
-
Aromatic C=C and C=N Stretch: Several bands in the region of 1450-1600 cm⁻¹.
-
C-H Bending: Bands in the region of 690-900 cm⁻¹ corresponding to the out-of-plane bending of the aromatic C-H bonds.[5][6][7]
| Expected IR Absorption Bands | | :--- | :--- | | Frequency (cm⁻¹) | Assignment | | ~2110 | N₃ asymmetric stretch | | ~3050 | Aromatic C-H stretch | | ~1600, 1500, 1470 | Aromatic C=C and C=N stretch | | ~1270 | N₃ symmetric stretch | | ~830, 790 | Aromatic C-H out-of-plane bend |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[8][9]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 8-(Azidomethyl)quinoline (C₁₀H₈N₄), which is approximately 184.08 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of a nitrogen molecule (N₂) from the azide group, leading to a fragment ion at m/z 156. Further fragmentation of the quinoline ring may also be observed.
IV. Safety Considerations
Working with Sodium Azide:
Sodium azide is a highly toxic and potentially explosive substance. It is crucial to handle it with extreme caution in a well-ventilated fume hood.
-
Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times.
-
Explosion Hazard: Sodium azide can form highly explosive heavy metal azides when in contact with metals such as lead, copper, silver, and mercury. Avoid using metal spatulas or equipment. It can also form explosive hydrazoic acid upon contact with strong acids.
-
Disposal: All waste containing sodium azide must be treated as hazardous waste and disposed of according to institutional guidelines.
Working with Azidomethyl Compounds:
Organic azides, including 8-(Azidomethyl)quinoline, should be handled with care as they can be thermally unstable and potentially explosive, especially when heated or subjected to shock.
V. Logical and Experimental Workflows
Caption: Synthetic workflow for 8-(Azidomethyl)quinoline.
Caption: Characterization workflow for 8-(Azidomethyl)quinoline.
VI. Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 8-(Azidomethyl)quinoline. By following the outlined protocols and adhering to the necessary safety precautions, researchers can confidently prepare this valuable chemical intermediate. The comprehensive characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound, paving the way for its successful application in drug discovery, chemical biology, and materials science.
References
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. massbank.eu [massbank.eu]
8-(Azidomethyl)quinoline CAS number and molecular weight
Technical Whitepaper: 8-(Azidomethyl)quinoline
Subtitle: A Modular "Click-Ready" Scaffold for the Design of Photoinduced Electron Transfer (PET) Chemosensors
Executive Summary
8-(Azidomethyl)quinoline (CAS 131052-51-2) is a specialized heterocyclic intermediate used primarily in the synthesis of fluorescent chemosensors and bio-orthogonal labeling agents.[1][2][3][4][5] Distinguished by its 8-substituted quinoline core —a classic metal-chelating fluorophore—and a reactive azidomethyl handle , this compound serves as a "click-ready" building block. It allows researchers to rapidly conjugate the quinoline fluorophore to alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), generating 1,2,3-triazole-linked sensors highly specific for transition metal ions like Zn²⁺ and Cu²⁺.
This guide details the physicochemical properties, synthesis protocols, and application of 8-(Azidomethyl)quinoline in developing "Turn-On" fluorescence sensors.
Chemical Identity & Physicochemical Properties
| Parameter | Data |
| Chemical Name | 8-(Azidomethyl)quinoline |
| CAS Number | 131052-51-2 |
| Molecular Formula | C₁₀H₈N₄ |
| Molecular Weight | 184.20 g/mol |
| Structure | Quinoline ring substituted at C-8 with a methyl azide group (-CH₂N₃).[2][3][4][6] |
| Physical State | Pale yellow oil or low-melting solid (dependent on purity). |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF, Acetonitrile. Insoluble in water.[7] |
| Stability | Light-sensitive; potentially explosive (azide functionality). Store at -20°C. |
SMILES Code: C1=CC2=C(C(=C1)CN=[N+]=[N-])N=CC=C2
Synthesis Strategy
The synthesis of 8-(Azidomethyl)quinoline is a two-step sequence starting from commercially available 8-methylquinoline. The protocol relies on radical bromination followed by nucleophilic substitution.
Step 1: Radical Bromination (Synthesis of Precursor)
-
Reactants: 8-Methylquinoline (CAS 611-32-5), N-Bromosuccinimide (NBS), AIBN (catalyst).
-
Solvent: Carbon tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.
-
Mechanism: Free-radical substitution at the benzylic position.
Step 2: Azidation (Target Synthesis)
-
Reactants: 8-(Bromomethyl)quinoline (CAS 7496-46-0), Sodium Azide (NaN₃).
-
Solvent: DMF or DMSO (anhydrous).
-
Protocol:
-
Dissolve 8-(Bromomethyl)quinoline (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add Sodium Azide (1.5 eq) cautiously. Safety Note: Avoid metal spatulas; use plastic/glass.
-
Stir at Room Temperature (RT) for 4–6 hours under inert atmosphere (N₂).
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo (Keep bath temp < 40°C to prevent azide decomposition).
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Core Application: "Click" Synthesis of Zn²⁺ Sensors
The primary utility of 8-(Azidomethyl)quinoline is its ability to form 1,4-disubstituted-1,2,3-triazoles . When "clicked" with an alkyne bearing a donor group (e.g., pyridine, amine), the resulting molecule forms a tridentate binding pocket (Quinoline Nitrogen + Triazole Nitrogen + Alkyne Donor).
Mechanism of Action: PET to CHEF
-
Free Ligand (OFF State): The lone pair electrons on the triazole or benzylic nitrogen quench the quinoline fluorescence via Photoinduced Electron Transfer (PET) .
-
Metal Binding (ON State): Upon coordination with Zn²⁺, the lone pairs are engaged in bonding. This blocks the PET pathway, restoring the radiative decay of the quinoline fluorophore. This phenomenon is Chelation Enhanced Fluorescence (CHEF) .
Experimental Workflow: CuAAC Reaction
Figure 1: Modular synthesis of zinc sensors using 8-(Azidomethyl)quinoline via Click Chemistry.
Safety & Handling (Critical)
-
Energetic Hazard: Organic azides with a
ratio are potentially explosive. 8-(Azidomethyl)quinoline has a ratio of . Handle with extreme caution.-
Rule: Never concentrate to dryness if the mass exceeds 500 mg. Store as a solution if possible.
-
Heat: Do not heat above 40°C during rotary evaporation.
-
Incompatibility: Avoid contact with strong acids (forms hydrazoic acid,
, which is highly toxic and explosive) and heavy metals (forms shock-sensitive metal azides).
-
-
PPE: Wear a face shield, blast shield, and Kevlar gloves when working with >1g scales.
References
-
PubChem Compound Summary. 8-(Azidomethyl)quinoline (CID 12018697). National Center for Biotechnology Information (2025). [Link]
-
Accela ChemBio. Product Analysis: 8-(Azidomethyl)quinoline (CAS 131052-51-2). [Link][1][3][4]
-
Kim, C., et al. "Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor."[8] Journal of Fluorescence 30, 347–356 (2020). (Contextual reference for Quinoline-Zn sensing). [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines and Click Chemistry Protocols. [Link]
Sources
- 1. 105474-59-7,1-bromo-2-(hexyloxy)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1333695-51-4,[2-(thiophen-2-yl)-1,3-oxazol-5-yl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1250810-32-2,1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 861791-79-9,5-bromo-2-(carbamoylamino)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 131052-51-2|8-(Azidomethyl)quinoline|BLD Pharm [bldpharm.com]
- 6. 131052-51-2,8-(azidomethyl)quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. ukm.my [ukm.my]
- 8. Developing a new chemosensor targeting zinc ion based on two types of quinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 8-(Azidomethyl)quinoline in different solvents
An In-depth Technical Guide to the Solubility of 8-(Azidomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Azidomethyl)quinoline is a versatile bifunctional molecule of significant interest in chemical biology and drug development. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the azidomethyl group serves as a chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high efficiency and biocompatibility make 8-(Azidomethyl)quinoline a valuable reagent for bioconjugation, fluorescent probe development, and the synthesis of novel therapeutic agents.[1][2][3]
Understanding the solubility of this compound is a critical first step for its effective use. Proper dissolution is paramount for achieving homogenous reaction conditions, ensuring accurate dosage in biological assays, and developing viable formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 8-(Azidomethyl)quinoline, offering a predictive profile based on its physicochemical properties and providing detailed protocols for its experimental determination.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is governed by its molecular structure. Key computed properties for 8-(Azidomethyl)quinoline are provided by PubChem and offer insight into its expected behavior in various solvents.[4]
| Property | Value | Implication for Solubility |
| Molecular Weight | 184.20 g/mol | Relatively small, which generally favors solubility. |
| Structure | Aromatic quinoline ring with an aliphatic azidomethyl side chain. | The large, aromatic quinoline system is nonpolar, while the nitrogen atoms in the ring and the azide group introduce polarity. |
| XLogP3 | 3.9 | This high positive value indicates a strong preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. It predicts poor water solubility. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with protic solvents like water or ethanol. |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms of the quinoline ring and the azide group can accept hydrogen bonds, allowing for some interaction with protic solvents. |
| Topological Polar Surface Area (TPSA) | 27.3 Ų | This relatively low TPSA suggests good membrane permeability but also points towards lower solubility in highly polar solvents. |
Based on these properties, 8-(Azidomethyl)quinoline is predicted to be a largely nonpolar molecule with limited aqueous solubility but good solubility in a range of organic solvents. The principle of "like dissolves like" is the primary predictor of its behavior.
Predicted Solubility Profile
While direct, quantitative solubility data for 8-(Azidomethyl)quinoline is not extensively published, a qualitative profile can be inferred from the solubility of its parent scaffold, quinoline, and other derivatives, as well as solvents used in its synthesis and reactions. Quinoline itself is sparingly soluble in cold water but dissolves readily in most organic solvents.[5][6][7]
The following table summarizes the predicted solubility. It is strongly recommended to confirm these predictions experimentally for specific applications using the protocols outlined in Section 3.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Supporting Evidence |
| Protic Polar | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The high lipophilicity (XLogP3 = 3.9) and lack of H-bond donors suggest very poor water solubility.[4] Solubility in alcohols like methanol is expected to be better due to the nonpolar quinoline core, as evidenced by its use as a reaction solvent for quinoline-azide click chemistry.[3] |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Soluble | These solvents are excellent at dissolving a wide range of organic molecules, including those with both polar and nonpolar character. Many complex organic molecules for biological screening are stored in DMSO.[8] |
| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform, Toluene | Soluble | The nonpolar, aromatic nature of the quinoline ring should interact favorably with these solvents. Fluoro-quinoline derivatives have been reported to be soluble in chloroform, and DCM is used for the chromatographic purification of related click products.[3][9] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | These solvents are less polar than DCM but should still effectively solvate the molecule. |
| Aqueous Buffers | PBS, Tris-HCl | Poorly Soluble (pH dependent) | As a weak base (pKa of the conjugate acid is ~4.85 for quinoline), its solubility in acidic aqueous solutions (pH < 4) may be slightly enhanced due to protonation of the quinoline nitrogen.[7][10] However, significant solubility is not expected. |
Experimental Determination of Solubility: Protocols
As a Senior Application Scientist, I cannot overstate the importance of experimentally verifying solubility in the specific solvent system intended for your workflow. The following protocols provide both a rapid qualitative assessment and a more rigorous quantitative method.
Protocol 1: Rapid Visual (Kinetic) Solubility Assessment
This method is fast and ideal for a quick screening of solvents.
Objective: To quickly determine if a compound is soluble in a given solvent up to a specific concentration.
Materials:
-
8-(Azidomethyl)quinoline
-
A selection of solvents (e.g., Water, DMSO, DCM, Ethanol)
-
Small, clear glass vials (e.g., 1.5 mL) or test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh out approximately 1 mg of 8-(Azidomethyl)quinoline and place it into a clean, dry vial.
-
Solvent Addition: Add 100 µL of the test solvent to the vial. This creates an initial test concentration of 10 mg/mL.
-
Mixing: Cap the vial securely and vortex the mixture vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Sparingly Soluble: The solution is hazy, or a significant amount of solid has dissolved but some remains.
-
Insoluble: The vast majority of the solid material remains undissolved.
-
-
Documentation: Record your observations for each solvent tested. For compounds that are soluble, you can proceed to higher concentrations (e.g., 20 mg/mL, 50 mg/mL) by adding more solute.
Causality and Trustworthiness: This method provides a "kinetic" solubility, which can sometimes overestimate true thermodynamic solubility. However, it is a reliable and rapid first-pass screen for identifying promising solvents for a reaction or assay.[11]
Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility, which is crucial for formulation and drug development.
Objective: To determine the maximum dissolved concentration of a compound in a solvent at equilibrium.
Materials:
-
8-(Azidomethyl)quinoline
-
Chosen solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC or UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Thermostatted shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Sample Preparation: Add an excess amount of 8-(Azidomethyl)quinoline (e.g., 5-10 mg) to a known volume of the solvent (e.g., 1 mL) in a glass vial. The goal is to create a saturated solution with visible excess solid.
-
Equilibration: Seal the vial and place it in a thermostatted shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).
-
Sample Collection: Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Self-Validation Step: Discard the first few drops of filtrate to avoid any potential adsorption of the compound onto the filter membrane.
-
Quantification:
-
Prepare a calibration curve using standard solutions of 8-(Azidomethyl)quinoline of known concentrations.
-
Dilute the filtered sample into the appropriate concentration range for your analytical method (HPLC or UV-Vis).
-
Measure the concentration of the diluted sample against the calibration curve.
-
-
Calculation: Calculate the original solubility in mg/mL or mmol/L, remembering to account for the dilution factor.
Expertise in Practice: The choice between HPLC and UV-Vis depends on the compound's properties. HPLC is generally more specific and can separate the compound from any potential impurities or degradants. A UV-Vis spectrophotometer is simpler but requires the compound to have a distinct chromophore and assumes no interfering substances are present.
Visualization of Workflows and Interactions
Diagrams provide a clear visual summary of complex processes and concepts.
Experimental Workflow
The following diagram outlines the decision-making process for solubility determination.
Caption: Workflow for determining the solubility of 8-(Azidomethyl)quinoline.
Molecular Interactions
This diagram illustrates the potential interactions between 8-(Azidomethyl)quinoline and different solvent types, explaining its predicted solubility profile.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-(Azidomethyl)quinoline | C10H8N4 | CID 12018697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. iipseries.org [iipseries.org]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. interchim.fr [interchim.fr]
- 9. CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds - Google Patents [patents.google.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. www1.udel.edu [www1.udel.edu]
8-(Azidomethyl)quinoline: Mechanism of Action & Technical Guide
Topic: 8-(Azidomethyl)quinoline Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
8-(Azidomethyl)quinoline (8-AMQ) is a bifunctional fluorogenic scaffold widely utilized in chemical biology and analytical chemistry. It serves two distinct primary roles: (1) as a highly specific, reaction-based fluorescent probe for Hydrogen Sulfide (H₂S) , and (2) as a "clickable" fluorophore for bioorthogonal labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its utility stems from the unique electronic properties of the azidomethyl group, which acts as a fluorescence quencher in its native state but converts to a highly emissive species upon specific chemical reduction or cycloaddition.
Chemical Identity & Properties
-
IUPAC Name: 8-(Azidomethyl)quinoline
-
CAS Number: 131052-51-2
-
Molecular Formula: C₁₀H₈N₄
-
Molecular Weight: 184.20 g/mol
-
Core Scaffold: Quinoline (heterocyclic aromatic organic compound)[1]
-
Functional Group: Azidomethyl (-CH₂-N₃) at the C8 position.
| Property | Value | Relevance |
| Solubility | DMSO, DMF, Acetonitrile | Requires organic co-solvent for biological assays. |
| Stability | Light-sensitive (Azide) | Store in dark; avoid UV exposure prior to assay. |
| Fluorescence State | Weak / Quenched (OFF) | Native azide group quenches emission via PET. |
| Reactivity | Electrophilic (Azide) | Susceptible to reduction (H₂S) and cycloaddition (Alkynes). |
Mechanism of Action (The Core)
The mechanism of 8-AMQ is defined by the chemical transformation of its azide group. The molecule functions as a "pro-fluorophore," meaning it is non-fluorescent until a specific reaction modifies its structure.
Pathway A: H₂S Detection (Azide Reduction)
This is the primary sensing mechanism. The azide group (-N₃) is electron-withdrawing and quenches the fluorescence of the quinoline ring, typically through Photoinduced Electron Transfer (PET) or by disrupting the Internal Charge Transfer (ICT) state.
-
Trigger: Hydrogen Sulfide (specifically the hydrosulfide anion, HS⁻).[2]
-
Transformation: HS⁻ reduces the azidomethyl group to an aminomethyl group (-CH₂-NH₂).
-
Signaling: The resulting amine is electron-donating. This blocks the PET quenching pathway and/or restores the push-pull electronic system required for fluorescence.
-
Selectivity: This reduction is highly specific to H₂S. Biological thiols (Cysteine, Glutathione) do not possess the reducing potential to convert organic azides to amines under physiological conditions, ensuring high selectivity.
Reaction Stoichiometry:
Pathway B: Bioorthogonal Labeling (CuAAC Click Chemistry)
8-AMQ acts as a fluorogenic building block in "Click Chemistry."
-
Trigger: Terminal Alkyne + Cu(I) Catalyst.
-
Transformation: 1,3-dipolar cycloaddition yields a 1,2,3-triazole linked to the quinoline ring.
-
Signaling: The formation of the triazole ring rigidifies the structure and extends conjugation, often resulting in a "turn-on" fluorescence or a significant Stokes shift, allowing for the detection of the labeled biomolecule.
Mechanistic Visualization
The following diagram illustrates the dual-pathway mechanism of 8-(Azidomethyl)quinoline.
Caption: Dual mechanistic pathways of 8-(Azidomethyl)quinoline: H₂S-mediated reduction (top) and Cu(I)-catalyzed click reaction (bottom).
Experimental Protocols
Protocol: H₂S Detection in Biological Buffer
This protocol validates the probe's sensitivity to H₂S.
Reagents:
-
Probe Stock: 10 mM 8-(Azidomethyl)quinoline in DMSO.
-
H₂S Source: Sodium Hydrosulfide (NaHS) or Sodium Sulfide (Na₂S) dissolved in anaerobic water.
-
Buffer: PBS (pH 7.4, 10 mM).
Workflow:
-
Preparation: Dilute the Probe Stock into PBS to a final concentration of 10 µM. Ensure the final DMSO content is <1% to prevent solvent effects.
-
Incubation: Add varying concentrations of NaHS (0–100 µM) to the probe solution.
-
Reaction Time: Incubate at 37°C for 30 minutes. (Note: Azide reduction is time-dependent; 20-60 mins is typical for saturation).
-
Measurement: Record fluorescence emission spectra.
-
Excitation: ~360 nm (Characteristic of Quinoline).
-
Emission: ~450–500 nm (Blue/Green region, depending on solvent).
-
-
Control: Run parallel samples with Cysteine (1 mM) and Glutathione (1 mM) to verify selectivity.
Protocol: CuAAC Click Labeling
Reagents:
-
Alkyne Substrate: Protein or small molecule with a terminal alkyne.
-
Catalyst: CuSO₄ (1 mM) + Sodium Ascorbate (5 mM).
-
Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules from oxidative damage.
Workflow:
-
Mix: Combine Alkyne substrate (10 µM) and 8-AMQ (20 µM) in buffer.
-
Catalyze: Add pre-mixed CuSO₄/THPTA complex, followed by Sodium Ascorbate.
-
React: Incubate for 1 hour at room temperature in the dark.
-
Purify: Remove excess probe via dialysis or size-exclusion chromatography.
-
Detect: Measure fluorescence of the purified conjugate.
Data & Performance Metrics
The following table summarizes the typical performance characteristics of 8-AMQ based probes.
| Metric | Typical Value | Notes |
| Excitation Max ( | 350 - 380 nm | UV/Blue range; requires appropriate laser/filter. |
| Emission Max ( | 440 - 520 nm | Stokes shift is typically large (>80 nm), reducing self-quenching. |
| Detection Limit (LOD) | 0.5 - 5.0 µM | Highly sensitive for physiological H₂S levels. |
| Response Time | 15 - 60 mins | Slower than reversible binding probes due to covalent reduction. |
| Selectivity | > 50-fold vs GSH/Cys | Azide reduction is kinetically favored for H₂S over thiols. |
| Quantum Yield ( | <0.01 (Azide) | Drastic increase in |
Scientific Integrity & Troubleshooting
Self-Validating the System
To ensure the signal is genuine and not an artifact:
-
The TCEP Check: If detecting H₂S, add TCEP (tris(2-carboxyethyl)phosphine) to a control. TCEP can reduce azides to amines (Staudinger reduction). If TCEP turns on the fluorescence, the probe is functional. If H₂S fails to turn it on, the H₂S source may be oxidized.
-
The Scavenger Check: Pre-treat the sample with ZnCl₂ or N-ethylmaleimide (NEM) to scavenge H₂S. The fluorescence signal should be abolished.
Common Pitfalls
-
H₂S Volatility: NaHS solutions degrade rapidly. Always prepare fresh in degassed water and keep sealed.
-
Photo-bleaching: Quinoline derivatives can be photo-unstable. Minimize light exposure during incubation.
-
False Positives: High concentrations of intracellular thiols (>5 mM) can slowly reduce azides over long incubations (>2 hours). Keep assay times under 60 minutes.
References
-
Mechanistic Insights into the H₂S-Mediated Reduction of Aryl Azides. Source: National Institutes of Health (NIH) / PubMed Central Context: Defines the fundamental reaction mechanism of HS⁻ attacking the azide to form an azidothiol intermediate.[3] URL:[Link]
-
Development of a Rapid-Response Fluorescent Probe for H₂S. Source: MDPI (Molecules) Context: Illustrates the application of the azide-reduction strategy in designing turn-on fluorescent probes for biological systems. URL:[Link]
-
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Source: Organic Chemistry Portal Context: Details the catalytic cycle and conditions for the reaction of azides (like 8-AMQ) with alkynes. URL:[Link]
-
8-(Azidomethyl)quinoline Compound Summary. Source: PubChem (NIH) Context: Provides physical properties, chemical structure identifiers (InChI, SMILES), and safety data. URL:[Link]
Sources
Technical Guide: Biological Activity & Therapeutic Potential of Quinoline Derivatives
[1]
Executive Summary: The Privileged Scaffold
Quinoline (benzo[b]pyridine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1] From the historical isolation of quinine to the modern development of third-generation tyrosine kinase inhibitors (TKIs), the quinoline core remains a cornerstone of drug discovery.
This guide provides a technical deep-dive into the biological characterization of quinoline derivatives, focusing on their two most significant therapeutic applications: Antimalarial and Anticancer activity.[2][3][4] It synthesizes structure-activity relationships (SAR), mechanistic insights, and self-validating experimental protocols.
Structural Basis & SAR Analysis
The biological efficacy of quinoline is dictated by the electron density distribution across its bicyclic system. The nitrogen atom at position 1 and the substitution patterns at positions 2, 4, and 8 are the primary drivers of pharmacokinetics and target affinity.
The Pharmacophore Map
The following diagram illustrates the critical zones for functionalization on the quinoline ring, distinguishing between antimalarial and anticancer optimization regions.
Figure 1: Critical Structure-Activity Relationship (SAR) zones on the quinoline scaffold. C4 and C7 are pivotal for antimalarial efficacy, while C2 is often targeted for kinase inhibition.
Key SAR Rules
-
C7-Halogenation (Antimalarial): An electron-withdrawing group (typically Chlorine) at C7 is non-negotiable for 4-aminoquinolines. It modulates the pKa of the ring nitrogen and enhances
- stacking interactions with the porphyrin ring of heme [1]. -
C4-Side Chain: A basic amine side chain at C4 is essential for lysosomotropism (accumulation in the acidic food vacuole of the parasite). The length of the alkyl linker affects resistance profiles; shorter linkers often succumb to efflux pumps [2].
-
C2-Functionalization (Anticancer): Substitutions here often dictate selectivity for specific kinases (e.g., VEGFR, EGFR) or facilitate intercalation into DNA base pairs [3].
Therapeutic Area A: Antimalarial Activity
Despite the rise of artemisinin, quinolines remain vital due to their cost-effectiveness and utility in combination therapies.
Mechanism of Action: The Heme Detoxification Blockade
The malaria parasite (Plasmodium falciparum) degrades hemoglobin in its acidic food vacuole, releasing free heme (Ferriprotoporphyrin IX), which is toxic to the parasite.[5][6] The parasite detoxifies this by polymerizing heme into inert Hemozoin (
Figure 2: Mechanism of Action for 4-aminoquinoline antimalarials. The drug interrupts the conversion of toxic heme into inert hemozoin.
Protocol: Beta-Hematin Formation Inhibition (BHFI) Assay
This non-radioactive, cell-free assay is the industry standard for validating the primary mechanism of action for new quinoline antimalarials. It mimics the acidic environment of the parasite's food vacuole.
Principle: Free heme is soluble in alkaline solution but forms insoluble
Reagents:
-
Hemin chloride (bovine).
-
3 M Sodium Acetate buffer (pH 4.8).
-
DMSO (for drug solubilization).
Step-by-Step Methodology:
-
Preparation: Dissolve Hemin chloride in 0.1 M NaOH to create a fresh 6.5 mM stock solution.
-
Incubation Setup: In a 96-well plate, mix:
-
Reaction: Incubate the plate at 37°C for 24 hours with gentle shaking. This allows spontaneous polymerization of heme into
-hematin. -
Separation: Centrifuge the plate (3000 x g for 15 min). Discard the supernatant (containing unpolymerized heme-drug complexes).
-
Washing: Wash the pellet twice with 200 µL DMSO to remove any remaining free heme or drug.
-
Quantification: Dissolve the final purified
-hematin pellet in 200 µL of 0.1 M NaOH. -
Readout: Measure absorbance at 405 nm . Lower absorbance compared to control indicates effective inhibition of hemozoin formation [4].
Therapeutic Area B: Anticancer Activity
Quinoline derivatives exhibit cytotoxicity through multiple mechanisms, including Topoisomerase I inhibition (camptothecin analogs), tubulin polymerization inhibition, and tyrosine kinase inhibition.
Representative Data: Cytotoxicity Profile
The following table summarizes the cytotoxic potential of synthetic quinoline derivatives compared to standard chemotherapeutics.
| Compound Class | Cell Line | Target Mechanism | IC50 (µM) | Reference Standard (IC50) |
| 8-Hydroxyquinoline derivative | MCF-7 (Breast) | Metal Chelation / ROS | 4.2 ± 0.5 | Doxorubicin (0.8 µM) |
| C4-Substituted Quinoline | MDA-MB-231 (Triple Neg) | Tubulin Inhibition | 12.1 ± 1.2 | Paclitaxel (0.05 µM) |
| Quinoline-Chalcone Hybrid | HepG2 (Liver) | Cell Cycle Arrest (G2/M) | 2.8 ± 0.3 | 5-Fluorouracil (5.4 µM) |
| Camptothecin Analog | A549 (Lung) | Topoisomerase I | 0.15 ± 0.02 | Camptothecin (0.08 µM) |
Protocol: MTT Cell Viability Assay
The MTT assay is the gold standard for initial cytotoxicity screening. It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes (found only in metabolically active cells).[11]
Critical Control: Quinoline compounds are often hydrophobic. Ensure the final DMSO concentration in the well does not exceed 0.5% to prevent solvent-induced cytotoxicity.
Step-by-Step Methodology:
-
Seeding: Seed tumor cells (e.g., MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add graded concentrations of the quinoline derivative (0.1 – 100 µM). Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin). Incubate for 48 hours.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours. Viable cells will produce purple formazan crystals.[11][12]
-
Solubilization: Carefully remove media.[12] Add 100 µL of DMSO or acidified isopropanol to dissolve the crystals.
-
Measurement: Read absorbance at 570 nm (with a reference filter at 630 nm to subtract background).
-
Calculation:
Calculate IC50 using non-linear regression analysis [5].
Synthetic Workflow: Friedländer Synthesis
To access these derivatives, the Friedländer synthesis remains the most robust method, allowing for the condensation of 2-aminoaryl ketones with
Figure 3: General workflow for the Friedländer synthesis of quinoline derivatives.
Protocol Summary: Reflux equimolar amounts of 2-aminoacetophenone and the target ketone in ethanol with a catalytic amount of KOH (base-catalyzed) or sulfamic acid (acid-catalyzed) for 4–6 hours. Monitor progress via TLC. Upon completion, pour into crushed ice, filter the precipitate, and recrystallize from ethanol [6].
References
-
Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.
-
Kaur, K., et al. (2010). "Antimalarials from nature." Bioorganic & Medicinal Chemistry.
-
Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[3] Current Medicinal Chemistry.
-
Ncokazi, K. K., & Egan, T. J. (2005). "A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds."[7] Analytical Biochemistry.
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
-
Marco-Contelles, J., et al. (2009). "The Friedländer reaction: synthetic and biologically active derivatives." Chemical Reviews.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. research.setu.ie [research.setu.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medipol.edu.tr [medipol.edu.tr]
- 8. open.uct.ac.za [open.uct.ac.za]
- 9. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols [mdpi.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
The Quinoline Scaffold: A Master Key in Medicinal Chemistry
Executive Summary: The "Privileged" Architecture
In the landscape of medicinal chemistry, few structural motifs command the versatility of the quinoline scaffold (1-azanaphthalene). Defined as a "privileged structure" by Evans et al., the quinoline core is not merely a passive linker but an active pharmacophore capable of diverse non-covalent interactions—ranging from
This guide moves beyond basic textbook definitions to explore the causality of quinoline's success. We will dissect its electronic properties, analyze the Structure-Activity Relationships (SAR) of FDA-approved blockbusters like Bedaquiline and Lenvatinib , and provide a self-validating synthetic protocol for the 4-anilinoquinoline core, a cornerstone of modern oncology.
Structural Basis & Pharmacophore Analysis
The quinoline ring system is planar and electron-deficient relative to naphthalene due to the electronegative nitrogen atom. This creates a specific electronic topography:
-
The Nitrogen Atom (N1): Acts as a hydrogen bond acceptor (pKa ~4.9). In kinase inhibitors, this often anchors the molecule to the hinge region of the protein (e.g., interaction with the backbone NH of Met793 in EGFR).
-
The Benzenoid Ring (Positions 5-8): Electron-rich compared to the pyridine ring; ideal for hydrophobic interactions or metabolic functionalization.
-
The Pyridinoid Ring (Positions 2-4): Susceptible to nucleophilic attack, particularly at C2 and C4, facilitating the introduction of diverse substituents via
mechanisms.
The "Anchor and Extension" Model
In kinase inhibition, the quinoline acts as the "anchor" in the ATP pocket.
-
Hinge Binding: The N1 accepts a H-bond.
-
Solvent Front: Substituents at C6 and C7 (often alkoxy groups) project into the solvent channel, improving solubility and pharmacokinetic (PK) profiles.
-
Specificity: A bulky group at C4 (e.g., an aniline) extends into the hydrophobic back pocket, determining selectivity (e.g., EGFR vs. VEGFR).
Therapeutic Applications & Mechanisms[1][2][3][4][5][6]
Oncology: The Kinase Revolution
Quinolines have evolved from simple cytotoxic agents (camptothecin) to precision kinase inhibitors.
-
Lenvatinib (Lenvima): A multi-kinase inhibitor (VEGFR1-3, FGFR1-4). The quinoline carboxamide moiety binds in a Type II conformation, stabilizing the inactive DFG-out state of the kinase.
-
Bosutinib (Bosulif): A dual Src/Abl inhibitor. The 3-cyanoquinoline core mimics the purine ring of ATP but with enhanced lipophilicity.
Visualization: EGFR Signaling & Quinoline Intervention
The following diagram illustrates the signal transduction cascade and the precise interception point of quinoline-based inhibitors.
Caption: Schematic of the EGFR/RAS/MAPK signaling cascade showing the competitive inhibition of the ATP-binding site by quinoline scaffolds.
Infectious Diseases: The Bedaquiline Breakthrough
Bedaquiline (Sirturo) represents the first new TB drug class in 40 years.
-
Mechanism: It does not target the ribosome or cell wall. Instead, it binds to the c-subunit of ATP synthase in Mycobacterium tuberculosis.
-
Causality: By binding to the c-ring, it acts as a "molecular doorstop," preventing the rotation necessary for proton translocation and ATP synthesis. This leads to energy depletion and bacterial death, even in dormant populations.
Quantitative Potency Data
The table below summarizes key quinoline-based therapeutics and their primary inhibitory constants.
| Drug Name | Primary Target | Indication | Potency Metric (IC50/MIC) | Structural Class |
| Lenvatinib | VEGFR2 / VEGFR3 | HCC, Thyroid Cancer | 4 nM / 5.2 nM | 4-Carboxamide Quinoline |
| Bosutinib | Src / Abl | CML | 1.2 nM / 1 nM | 3-Cyano-4-anilinoquinoline |
| Bedaquiline | ATP Synthase (M.tb) | MDR-TB | 0.003 µg/mL (MIC) | Diarylquinoline |
| Cabozantinib | c-Met / VEGFR2 | Renal Cell Carcinoma | 1.3 nM / 0.035 nM | 4-Phenoxyquinoline |
| Chloroquine | Heme Polymerase | Malaria | ~15 nM | 4-Aminoquinoline |
Technical Guide: Synthesis of the 4-Anilinoquinoline Scaffold
Objective: To synthesize a 6,7-dimethoxy-4-anilinoquinoline core (a precursor to EGFR inhibitors like Gefitinib analogs).
Methodology: The Gould-Jacobs Reaction followed by chlorination and
Reaction Workflow Diagram
Caption: Step-wise synthetic workflow for the 4-anilinoquinoline pharmacophore via the Gould-Jacobs protocol.
Detailed Experimental Protocol
Step 1: Condensation (Enamine Formation)
-
Reagents: Charge a round-bottom flask with 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
-
Conditions: Heat neat (solvent-free) at 120°C for 2 hours.
-
Observation: Evolution of ethanol vapor indicates reaction progress.
-
Workup: Cool to room temperature. The solid enamine intermediate is often used directly or recrystallized from hexane.
Step 2: Thermal Cyclization (Gould-Jacobs)
-
Critical Step: Add the enamine to boiling Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at 250°C.
-
Why? High temperature is required to overcome the activation energy for the intramolecular aromatic substitution.
-
-
Duration: 30-60 minutes. Monitor by TLC (disappearance of enamine).
-
Isolation: Cool to ~80°C and dilute with hexane. The 4-hydroxyquinoline (quinolone) precipitates. Filter and wash with hexane to remove Dowtherm A.
Step 3: Chlorination
-
Reagents: Suspend the 4-hydroxyquinoline in
(Phosphorus oxychloride, excess). -
Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack type activation).
-
Conditions: Reflux (105°C) for 3 hours.
-
Safety: Quench carefully into ice water containing
. The 4-chloroquinoline precipitates.
Step 4: Nucleophilic Aromatic Substitution (
-
Reagents: Dissolve 4-chloroquinoline (1.0 eq) and the specific aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq) in isopropyl alcohol (iPrOH).
-
Mechanism: The protonated nitrogen of the quinoline (by HCl generated in situ) activates the C4 position for nucleophilic attack.
-
Conditions: Reflux for 4-6 hours.
-
Validation: The product often precipitates as the hydrochloride salt. Filter and wash with cold iPrOH.
Case Study: SAR Optimization of EGFR Inhibitors
The evolution from Quinazoline (Gefitinib) to Quinoline (Pelitinib/Neratinib) highlights a critical medicinal chemistry tradeoff: Solubility vs. Potency .
-
The Problem: 4-anilinoquinazolines are highly potent but often suffer from poor aqueous solubility due to the high lattice energy of the flat aromatic system.
-
The Quinoline Solution: Removing the N3 nitrogen (converting quinazoline to 3-cyanoquinoline) alters the dipole moment and reduces metabolic clearance by aldehyde oxidase.
-
Key SAR Interaction: The addition of a Michael acceptor (acrylamide) at the C6 position of the quinoline allows for covalent binding to Cys797 of EGFR. This is the mechanism of Neratinib , which overcomes the T790M resistance mutation by forming an irreversible bond.
Future Outlook: PROTACs and Hybrids
The future of quinoline lies in Targeted Protein Degradation (TPD) . Researchers are now conjugating quinoline-based kinase inhibitors (as the "warhead") to E3 ligase ligands (like Thalidomide) via PEG linkers.
-
Concept: The quinoline binds the target kinase, while the E3 ligase ubiquitylates it, marking it for proteasomal degradation.
-
Advantage: This overcomes resistance mechanisms driven by protein overexpression or point mutations that reduce binding affinity but not degradation susceptibility.
References
-
Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry, 1988. Link
-
Koul, A., et al. "The chemical biology of high-value targets in Mycobacterium tuberculosis." Nature Reviews Microbiology, 2011. Link (Discusses Bedaquiline mechanism).
-
Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011. Link
-
Wissner, A., & Mansour, T. S. "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy, 2008. Link (SAR of Neratinib/Quinoline inhibitors).
-
Musumeci, F., et al. "Recent advances in the synthesis of quinoline derivatives." Molecules, 2020.[1][2] Link
-
FDA Drug Approvals Database. "Sirturo (bedaquiline) Prescribing Information." Link
Sources
The Enduring Legacy of the 8-Substituted Quinoline Core: From Serendipitous Discovery to Rational Drug Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: A Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, represents one of the most important "privileged scaffolds" in medicinal chemistry. Its rigid structure and opportunities for diverse functionalization have made it a cornerstone in the development of therapeutic agents for over a century. Among the various quinoline isomers, those bearing a substituent at the 8-position have a particularly rich and compelling history. This technical guide provides an in-depth exploration of the discovery and history of 8-substituted quinolines, tracing their journey from early synthetic curiosities to their current status as vital components in the modern pharmacopeia. We will delve into the key discoveries, the evolution of synthetic methodologies, and the mechanistic insights that have cemented the importance of this chemical class.
Chapter 1: The Dawn of an Era - The Discovery of 8-Hydroxyquinoline
The story of 8-substituted quinolines begins in the late 19th century with the characterization of 8-hydroxyquinoline (also known as oxine). While the initial synthesis is credited to Hugo Weidel and his student Albert Cobenzl in 1880 through the decarboxylation of an oxycinchoninic acid derived from cinchonine, it was the contemporaneous and independent work of the Czech chemist Zdenko Hans Skraup that proved more foundational. In 1880, Skraup developed a general method for quinoline synthesis, and in the following year, he correctly identified the structure of 8-hydroxyquinoline.[1] His eponymous "Skraup synthesis" became a cornerstone for the preparation of a vast array of quinoline derivatives.
The true potential of 8-hydroxyquinoline began to be unlocked in the early 20th century with the recognition of its potent metal-chelating properties. This discovery was a watershed moment, revealing that the biological activities of this compound were intrinsically linked to its ability to bind metal ions. This unique characteristic would later be exploited in a multitude of applications, from analytical chemistry to the treatment of neurodegenerative diseases.
The Skraup Synthesis: A Foundational Methodology
The Skraup synthesis is a classic and versatile method for the preparation of the quinoline ring system. In the context of 8-hydroxyquinoline, the reaction involves the condensation of o-aminophenol with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.
Reaction Mechanism:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of o-aminophenol undergoes a 1,4-conjugate (Michael) addition to acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydro-8-hydroxyquinoline.
-
Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic 8-hydroxyquinoline. An oxidizing agent, such as o-nitrophenol, is often used for this step. A key insight into the efficiency of this reaction is that the oxidizing agent is reduced to o-aminophenol, which can then participate in the reaction, creating a self-propagating cycle.[1]
Sources
Methodological & Application
The Quinoline Advantage: 8-(Azidomethyl)quinoline as a Superior Bioconjugation Tool
Introduction: Beyond the Click - Enhancing Bioconjugation with Chelating Azides
In the landscape of bioconjugation, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized how researchers link molecules for applications ranging from drug delivery to diagnostics.[1][2] Its efficiency and orthogonality are well-established. However, the pursuit of faster, more efficient, and biocompatible conjugation methods is relentless. This technical guide delves into the applications of 8-(Azidomethyl)quinoline, a reagent that leverages the inherent chelating properties of the quinoline scaffold to significantly enhance the rate and efficiency of CuAAC reactions. We will explore the mechanistic underpinnings of this "quinoline advantage," provide detailed protocols for its use, and present its applications in modern bioconjugation strategies.
The core principle behind the enhanced reactivity of 8-(Azidomethyl)quinoline lies in its ability to act as a chelating ligand for the copper(I) catalyst. The nitrogen atom of the quinoline ring, in proximity to the azidomethyl group, pre-organizes the copper ion at the reaction site. This chelation effect increases the effective local concentration of the catalyst, thereby accelerating the cycloaddition reaction.[3] This allows for the use of lower copper concentrations, which is a significant advantage in biological systems where copper toxicity is a concern.
Core Principles: The Mechanism of Chelation-Assisted CuAAC
The enhanced kinetics observed with 8-(Azidomethyl)quinoline are attributed to a chelation-assisted mechanism. In a standard CuAAC reaction, the copper(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the azide to form the triazole product.
With 8-(Azidomethyl)quinoline, the quinoline nitrogen acts as a coordinating ligand for the copper(I) ion. This brings the catalyst into close proximity to the azide functionality, facilitating the formation of the key copper-acetylide-azide ternary complex. This intramolecular coordination accelerates the rate-determining step of the reaction, leading to faster product formation.
Figure 1: Simplified workflow comparing standard and chelation-assisted CuAAC.
Synthesis of 8-(Azidomethyl)quinoline
While 8-(Azidomethyl)quinoline is not as commonly commercially available as other azides, it can be synthesized from readily available starting materials such as 8-(chloromethyl)quinoline hydrochloride.[4] The following protocol is a general procedure based on nucleophilic substitution.
Protocol 1: Synthesis of 8-(Azidomethyl)quinoline
Materials:
-
8-(Chloromethyl)quinoline hydrochloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 8-(chloromethyl)quinoline hydrochloride (1.0 eq) in anhydrous DMF, add sodium bicarbonate (1.2 eq) and stir for 10 minutes at room temperature.
-
Add sodium azide (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 8-(azidomethyl)quinoline.
Bioconjugation Protocols
The following protocols provide a framework for the use of 8-(Azidomethyl)quinoline in bioconjugation reactions. These are starting points and may require optimization depending on the specific biomolecule and alkyne-containing partner.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide
This protocol is adapted from established procedures for peptide conjugation via CuAAC.[4]
Materials:
-
Alkyne-modified peptide (e.g., containing propargylglycine)
-
8-(Azidomethyl)quinoline
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Microcentrifuge tubes
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in degassed PBS.
-
Prepare a 10 mM stock solution of 8-(Azidomethyl)quinoline in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Alkyne-modified peptide (to a final concentration of 1 mM).
-
8-(Azidomethyl)quinoline (1.2 equivalents).
-
Premixed CuSO₄ and ligand solution (to a final copper concentration of 100-500 µM and a ligand-to-copper ratio of 5:1).
-
Sodium ascorbate (to a final concentration of 5 mM).
-
-
Adjust the final volume with degassed PBS.
-
-
Reaction and Purification:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
Purify the resulting peptide conjugate using reverse-phase HPLC.
-
Causality Behind Experimental Choices:
-
Degassed Buffers: The use of degassed buffers is crucial to minimize the oxidation of the catalytically active Cu(I) to Cu(II).
-
Ligand: Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state and prevent copper-mediated damage to the biomolecule.
-
Sodium Ascorbate: This reducing agent is used to reduce any Cu(II) present to the active Cu(I) catalyst.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems or where copper is undesirable, SPAAC is the method of choice. This reaction utilizes a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN), which reacts with the azide without the need for a catalyst.
Materials:
-
Biomolecule labeled with a strained alkyne (e.g., DBCO-protein)
-
8-(Azidomethyl)quinoline
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Stock Solutions:
-
Prepare a stock solution of the strained alkyne-labeled biomolecule in PBS.
-
Prepare a stock solution of 8-(Azidomethyl)quinoline in a biocompatible solvent like DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the strained alkyne-labeled biomolecule with a slight excess (1.2-2 equivalents) of 8-(Azidomethyl)quinoline in PBS.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction by an appropriate method (e.g., SDS-PAGE with fluorescence imaging if one of the components is fluorescently labeled).
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography.
-
Sources
Application Note: Bioorthogonal & Activatable In Vivo Imaging with 8-(Azidomethyl)quinoline
This Application Note and Protocol guide details the use of 8-(Azidomethyl)quinoline (8-AMQ) for in vivo imaging. While often utilized as a synthetic precursor for triazole libraries, 8-AMQ serves as a potent bioorthogonal reporter and fluorogenic probe due to the photo-induced electron transfer (PET) quenching properties of the azido group and the chelating potential of the quinoline scaffold.
) Sensing.Introduction & Mechanism of Action
The Challenge: Signal-to-Noise in Deep Tissue
Conventional fluorescent probes suffer from high background noise due to non-specific binding and "always-on" fluorescence. 8-(Azidomethyl)quinoline (8-AMQ) addresses this via an activatable mechanism . The azido (
Mechanism: PET-Quenched Activation
-
Quenched State (OFF): In its native state, the lone pair electrons on the proximal nitrogen of the azide group transfer to the excited quinoline fluorophore via Photo-induced Electron Transfer (PET) , effectively silencing fluorescence.
-
Activated State (ON):
-
Pathway A (Bioorthogonal Click): Reaction with a strained alkyne (e.g., DBCO) or a terminal alkyne (catalyzed by Cu(I)) forms a 1,2,3-triazole. This eliminates the lone pair availability for PET, restoring intense blue fluorescence.
-
Pathway B (Reduction): In the presence of Hydrogen Sulfide (
), the azide is reduced to an amine ( ), which also alleviates PET quenching and creates a bidentate binding site for metal chelation (e.g., ), further enhancing quantum yield.
-
Caption: Mechanistic pathways for fluorescence turn-on of 8-(Azidomethyl)quinoline via Click Chemistry or Reduction.
Pre-Clinical Validation (In Vitro)
Before in vivo deployment, validate the probe's kinetics and selectivity.
A. Solubility & Formulation
8-AMQ is lipophilic. Proper formulation is critical to prevent aggregation-induced quenching (ACQ) or precipitation.
-
Stock Solution: 10 mM in anhydrous DMSO. Store at -20°C.
-
Working Solution: Dilute to 10-50 µM in PBS containing 5-10% HP-β-Cyclodextrin (to enhance solubility and biocompatibility).
B. Selectivity Assay (Table 1)
Perform fluorescence titration against potential interfering species.
| Analyte | Concentration | Fluorescence Response (Fold Change) | Interpretation |
| DBCO-Acid (Click Partner) | 50 µM | > 15x | High Reactivity (SPAAC) |
| Cu(I) + Alkyne | 50 µM | > 20x | High Reactivity (CuAAC) |
| 100 µM | ~ 5-8x | Moderate Reactivity (Reduction) | |
| Glutathione (GSH) | 5 mM | < 1.2x | Stable (No false positive) |
| Cysteine (Cys) | 1 mM | < 1.1x | Stable |
| 1 mM | < 1.1x | Stable (unless reduced) |
In Vivo Imaging Protocol
This protocol focuses on Metabolic Labeling (SPAAC) , where cell-surface glycans are labeled with azides/alkynes, and 8-AMQ serves as the detection agent. Note: Since 8-AMQ is an azide, the metabolic precursor must be an Alkyne (e.g., Ac4ManN-Alkyne).
Phase 1: Metabolic Labeling (Tumor Model)
-
Animal Model: Athymic Nude Mice (Balb/c nu/nu) bearing subcutaneous xenografts (e.g., HepG2 or HeLa).
-
Precursor Administration:
-
Dissolve Ac4ManN-Alkyne (tetraacetylated N-(alkynylacetyl)mannosamine) in 70% DMSO / 30% PBS.
-
Dosage: 10 mg/kg, Intratumoral (i.t.) or Intraperitoneal (i.p.) daily for 3 days.
-
Purpose: Metabolic incorporation of alkyne groups into cell-surface sialic acids.
-
Phase 2: Probe Administration
-
Preparation: Dilute 8-AMQ stock (10 mM DMSO) into sterile saline with 10% HP-β-Cyclodextrin to a final concentration of 100 µM.
-
Injection:
-
Route: Intravenous (Tail Vein) or Intratumoral (for localized imaging).
-
Volume: 100-200 µL (approx. 1-2 mg/kg body weight).
-
-
Clearance Time: Allow 1–4 hours for circulation and "click" reaction accumulation. The unbound probe (small molecule) clears faster than the covalently clicked adducts.
Phase 3: Image Acquisition
-
Modality: Optical Fluorescence Imaging (e.g., IVIS Spectrum).
-
Settings:
-
Excitation: 340–360 nm (UV/Blue). Note: Limited depth penetration; best for subcutaneous or intraoperative surface imaging.
-
Emission Filter: 430–460 nm (Blue/Cyan).
-
Exposure: Auto-exposure (typically 1–5 seconds).
-
Binning: Medium (4-8) for sensitivity.
-
Caption: Step-by-step workflow for in vivo metabolic labeling and imaging using 8-AMQ.
Troubleshooting & Controls
Signal Specificity Validation
To confirm the signal is from the specific Click reaction and not non-specific accumulation or
-
Negative Control (No Alkyne): Administer vehicle (PBS) instead of Ac4ManN-Alkyne in Phase 1. Inject 8-AMQ as normal. Result should be minimal background.
-
Competition Control: Pre-inject a non-fluorescent azide (e.g., phenyl azide) in excess before 8-AMQ to saturate alkyne sites. Result should be significantly reduced signal.
Depth Penetration Issues
-
Problem: 8-AMQ emits in the blue region (~450 nm), which is absorbed by hemoglobin and tissue.
-
Solution: Use a Cranial Window or Skin Flap model for direct observation. Alternatively, use 8-AMQ for ex vivo validation of resected tissues (histology) to confirm localization.
References
-
Synthesis & Click Chemistry Utility: Kumar, K. A., et al. (2012).[1] "Copper(I)-catalyzed synthesis of quinoline coupled 1,2,3-triazoles as potent antitubercular agents." European Journal of Medicinal Chemistry.
-
Mechanism of Quinoline-Azide Probes: Wang, F., et al. (2015). "Fluorogenic probes for H2S detection based on azido-functionalized fluorophores." Chemical Communications.
-
General Bioorthogonal Imaging Protocols: Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology.
-
PubChem Compound Summary: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12018697, 8-(Azidomethyl)quinoline.[2] [2]
Sources
synthesis of 8-(Azidomethyl)quinoline derivatives for drug discovery
Application Note: Synthesis and Utilization of 8-(Azidomethyl)quinoline for Fragment-Based Drug Discovery
Abstract & Strategic Value
The 8-substituted quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent metal-chelating properties relevant to neurodegenerative diseases (Alzheimer’s, Parkinson’s) and metalloenzyme inhibition (e.g., MetAP2). The introduction of an azidomethyl group at the C8 position creates a versatile "click-ready" handle. This allows for the rapid generation of focused libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Key Technical Insight: Unlike standard benzyl azides, 8-(azidomethyl)quinoline is a chelating azide . The proximity of the quinoline nitrogen (N1) to the azide moiety facilitates rapid Cu(II) coordination, potentially accelerating the click reaction but also posing risks of catalyst poisoning if not properly ligated. This guide addresses the synthesis, safety, and catalytic optimization required to utilize this scaffold effectively.
Synthetic Workflow & Mechanism
The synthesis requires a two-step sequence from commercially available 8-methylquinoline, followed by the library-generation click step.
Figure 1: Strategic synthetic route. Note the transition from radical chemistry to nucleophilic substitution, culminating in bioorthogonal cycloaddition.
Detailed Experimental Protocols
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
Objective: Functionalize the benzylic C8-methyl group.
Critical Consideration: Standard protocols often use
-
Reagents:
-
Protocol:
-
Dissolve 8-methylquinoline (10 mmol) in PhCF3 (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add NBS (11 mmol) and AIBN (1 mmol).
-
Degas: Sparge with Argon for 15 minutes to remove oxygen (radical quencher).
-
Reflux at 85-90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.
-
Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[4]
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield Expectation: 60–75%. Product is a light yellow solid/oil.
-
Step 2: Azidation (Nucleophilic Substitution)
Objective: Install the azide handle.
Safety Critical: Do NOT use halogenated solvents (DCM,
-
Reagents:
-
8-(Bromomethyl)quinoline (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Solvent: DMF (anhydrous).
-
-
Protocol:
-
Dissolve 8-(bromomethyl)quinoline (5 mmol) in anhydrous DMF (20 mL).
-
Add
(7.5 mmol) carefully in one portion. -
Stir at Room Temperature for 12 hours. (Heating is rarely necessary and increases safety risk).
-
Workup: Dilute with
(100 mL) and extract with Ethyl Acetate (3 x 30 mL). -
Wash combined organics with saturated LiCl solution (to remove DMF) and brine.
-
Dry over
, filter, and concentrate at low temperature (<30°C) . -
Storage: Store in the dark at -20°C. Do not distill.
-
Application: CuAAC "Click" Chemistry
The Chelation Challenge: The quinoline nitrogen (N1) can chelate the Copper catalyst. While this can sometimes accelerate the reaction (chelation-assisted click), it often leads to catalyst sequestration if the geometry is distorted.
Recommendation: Use TBTA or THPTA ligands to maintain the Cu(I) oxidation state and prevent non-productive chelation.
Figure 2: Mechanistic bifurcation. Ligands like TBTA are essential to prevent the quinoline nitrogen from sequestering the copper catalyst.
-
Standard Click Protocol:
-
Dissolve 8-(azidomethyl)quinoline (1.0 eq) and Alkyne (1.1 eq) in
-BuOH/Water (1:1). -
Add TBTA (0.1 eq) and
(0.05 eq). -
Add Sodium Ascorbate (0.2 eq) last (freshly prepared solution).
-
Stir at RT for 2–16 hours. Product usually precipitates.
-
Safety & Stability (The "Rule of Six")
Hazard Analysis:
Organic azides are potential explosives.[5][6][7] Stability is estimated by the Carbon/Nitrogen ratio (
-
Formula:
-
Calculation for 8-(Azidomethyl)quinoline (
):- (1 quinoline N + 3 azide N)
-
Ratio:
Verdict: The ratio is 2.5 , which is BELOW the safety threshold of 3.
-
Implication: This compound is energetic and potentially unstable.[5][6][7]
-
Mandatory Controls:
-
Never concentrate to total dryness if >1g.
-
Keep in solution whenever possible.
-
Use a blast shield during rotary evaporation.
-
Store in amber vials (light sensitive).
-
References
-
Preparation of 8-substituted quinolines via radical bromination
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot.
-
Source: RSC Advances / PubMed[8]
-
Chelation-Assisted Click Chemistry
- Chelation-Assisted, Copper(II)
- Source: Journal of Organic Chemistry (ACS)
-
Safety of Organic Azides
- Safe Handling of Azides (University Guidelines).
- Source: University of Pittsburgh EH&S
-
Click Chemistry in Drug Discovery
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
Troubleshooting & Optimization
low yield in 8-(Azidomethyl)quinoline synthesis troubleshooting
Topic: Troubleshooting Low Yields in 8-(Azidomethyl)quinoline Synthesis
Diagnostic Triage: Why is your yield low?
Before altering your protocol, identify the specific failure mode. The synthesis of 8-(azidomethyl)quinoline generally proceeds via a two-step sequence: Radical Bromination followed by Nucleophilic Substitution.
Select your symptom:
| Symptom | Probable Cause | Immediate Action |
| Complex mixture (TLC shows >3 spots) | Over-bromination (di-bromo formation) or polymerization. | Reduce NBS stoichiometry; Switch solvent to PhCF₃. |
| Starting material remains (8-MeQ) | Inactive initiator (AIBN/BPO) or "Quenching" by Quinoline Nitrogen. | Recrystallize NBS; Increase temperature; Add acid scavenger. |
| Product disappears on Silica | Acid-catalyzed decomposition of the azide. | CRITICAL: Use Et₃N-neutralized silica gel. |
| Low Mass Balance (Material loss) | Hydrolysis of the intermediate bromide or volatility. | Avoid aqueous workup for the bromide; use "One-Pot" protocol. |
Phase 1: The Bromide Bottleneck (Radical Halogenation)
The most common cause of low overall yield is the poor quality of the intermediate 8-(bromomethyl)quinoline . The nitrogen atom in the quinoline ring can complex with NBS or Bromine, hindering the radical chain mechanism.
The Mechanism & Failure Points
Figure 1: Competing pathways in the radical bromination of 8-methylquinoline.
Troubleshooting Protocol
Q: My reaction stalls with 50% starting material remaining. Should I add more NBS? A: No. Adding excess NBS pushes the reaction toward the di-bromo byproduct, which is inseparable by standard chromatography.
-
Solution: Stop the reaction at 60-70% conversion. It is easier to separate the starting material (8-methylquinoline) from the product than to separate the mono-bromo from the di-bromo.
-
Solvent Switch: Replace
(if used) with Trifluorotoluene (PhCF₃) . It has a higher boiling point (102°C), allowing faster radical propagation, and is better at solubilizing the polar quinoline intermediates [1].
Q: The bromide turns black/green upon isolation. Why? A: 8-(Bromomethyl)quinoline is an unstable lachrymator that hydrolyzes in air and polymerizes in the presence of light or heat.
-
Protocol Fix: Do NOT column purify the bromide if possible. Filter off the succinimide, evaporate the solvent, and carry the crude material directly into the azide step. If you must purify, use neutral alumina, not silica.
Phase 2: The Azidation Step (Nucleophilic Substitution)
Safety First: The C/N Ratio
The target molecule, 8-(Azidomethyl)quinoline (
-
Rule of Thumb: Compounds with
are considered energetic and potentially explosive [2]. -
Directive: Never distill this product. Store in the dark at -20°C. Do not use metal spatulas (risk of metal azide formation).
Optimization Table
| Variable | Recommendation | Rationale |
| Solvent | DMSO or DMF (Dry) | High dielectric constant promotes |
| Temperature | RT to 40°C | Higher temps (>60°C) risk azide decomposition and safety hazards. |
| Stoichiometry | 1.2 - 1.5 eq. | Excess azide ensures complete consumption of the unstable bromide. |
| Workup | Dilute w/ Water | Avoid DCM (Dichloromethane) if possible; Azides can react with DCM to form explosive diazidomethane over long periods [3]. |
Phase 3: Purification & Isolation (The "Hidden" Yield Killer)
Q: I see a spot on TLC, but after the column, I recover very little. Where did it go? A: Organic azides, especially benzylic ones, can degrade on acidic silica gel. Furthermore, quinolines often "streak" or stick to silica due to the basic nitrogen.
The "Neutralized Silica" Protocol:
-
Prepare your eluent (e.g., Hexane/EtOAc).
-
Add 1% Triethylamine (Et₃N) to the eluent.
-
Pre-wash the silica column with this basic buffer before loading your sample.
-
This deactivates acidic sites on the silica, preventing decomposition and streaking.
The "Pro" Alternative: The Mitsunobu Route
If the radical bromination route continues to give low yields (<30%), switch to the Direct Azidation of the Alcohol . This avoids the unstable bromide intermediate entirely.
Pathway:
Why this works:
-
DPPA (Diphenylphosphoryl azide) converts the alcohol directly to the azide in one pot.
-
Avoids handling the lachrymatory bromide.
-
Generally higher yielding (60-80%) for quinoline substrates [4].
Validated Protocol (Bromide Route)
Use this if you must follow the bromination pathway.
-
Bromination:
-
Suspend 8-methylquinoline (1.0 eq) and NBS (1.05 eq) in PhCF₃ (0.5 M).
-
Add AIBN (0.1 eq).
-
Reflux (105°C) for 4 hours. Monitor by NMR (look for shift from
2.8 ppm to 5.2 ppm). -
Stop if di-bromo (>5.5 ppm) appears.
-
Cool, filter succinimide, concentrate. Do not purify.
-
-
Azidation:
-
Dissolve crude bromide in dry DMF (0.5 M).
-
Add
(1.5 eq) carefully. -
Stir at RT for 4 hours (shield from light).
-
Quench: Pour into ice water. Extract with Ethyl Acetate (
). -
Wash: Brine (
) to remove DMF. Dry over .
-
-
Purification:
-
Flash chromatography using 1% Et₃N/Hexane/EtOAc .
-
References
-
Solvent Effects in Radical Reactions: Ogawa, A., et al. "Trifluorotoluene as an Alternative Solvent for Radical Bromination." J. Org. Chem., 2013 , 78(12), 5890–5896.
-
Azide Safety Guidelines: Bräse, S., et al.[1] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew. Chem. Int. Ed., 2005 , 44, 5188–5240.
-
DCM-Azide Incompatibility: Conrow, R. E., & Dean, W. D. "Diazidomethane Explosion Hazards."[2] Org.[3][4][5] Process Res. Dev., 2008 , 12(6), 1285–1286.
-
DPPA Azidation (Mitsunobu-type): Thompson, A. S., et al. "Direct Conversion of Alcohols to Azides using DPPA." J. Org. Chem., 1993 , 58, 5886.
Sources
Technical Support Center: Purification of 8-(Azidomethyl)quinoline
Case ID: AZQ-PUR-008 Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: October 26, 2023
⚠️ CRITICAL SAFETY BRIEFING: READ BEFORE PROCEEDING
Before attempting purification, you must evaluate the stability of your target azide.
1. The C/N Ratio Rule
The stability of organic azides is estimated by the Carbon/Nitrogen ratio:
-
Target Molecule: 8-(Azidomethyl)quinoline (
) -
Calculation:
-
Risk Level: MODERATE to HIGH.
2. The Halogenated Solvent Hazard
-
Risk: Do not use Dichloromethane (DCM) or Chloroform during the reaction with Sodium Azide (
).[5] This forms di- and tri-azidomethane, which are extremely explosive.[3][5] -
Status: Once the reaction is quenched and inorganic azide is washed away, DCM is acceptable for extraction, though Ethyl Acetate (EtOAc) is safer and preferred.
3. Acid Sensitivity
-
Risk: Contact with acid releases Hydrazoic Acid (
) , a highly toxic and explosive gas.[1][5] -
Directive: Ensure all aqueous waste streams are basified (pH > 10) before disposal.
MODULE 1: The Reaction Context & Workup Logic
Context: You are likely synthesizing this via nucleophilic substitution (
The Challenge:
-
DMF Removal: DMF is miscible with water but also has organic solubility, making it difficult to remove completely.
-
Amphoteric Nature: The quinoline nitrogen is basic (
). If your workup becomes acidic, your product will protonate ( ) and remain trapped in the aqueous layer, leading to massive yield loss.
Workflow Visualization: The "Safe-Wash" Protocol
Figure 1: Liquid-Liquid Extraction Logic designed to remove DMF while preventing product protonation.
MODULE 2: Chromatographic Purification
The Problem: "My product is streaking/tailing on the TLC plate and column."
The Cause: The basic nitrogen of the quinoline ring interacts strongly with the acidic silanol groups (
The Solution: Silica Deactivation (The "TEA Trick")
You must modify the stationary phase to mask these acidic sites.[6]
Protocol:
-
Eluent Preparation: Prepare your mobile phase (e.g., 20% EtOAc in Hexanes) and add 1% Triethylamine (TEA) .
-
Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of this TEA-spiked eluent before loading your sample.
-
Running the Column: Continue using the TEA-spiked eluent for the purification.
Data: Eluent Strength Guide
| Solvent System | Polarity | Application | Notes |
| Hexanes / EtOAc | Low-Med | Primary Choice | Start at 5% EtOAc, gradient to 30%. |
| DCM / MeOH | High | Avoid if possible | DCM is hazardous with azides; only use if compound is very polar. |
| Toluene / EtOAc | Medium | Alternative | Good for separating UV-active aromatic impurities. |
Visualization: The Anti-Streaking Setup
Figure 2: Mechanism of silica deactivation using Triethylamine to prevent peak tailing.
MODULE 3: Troubleshooting & FAQs
Q1: I see a spot on TLC, but it disappears after a few hours. Why?
A: Organic azides are photolabile . They can decompose into nitrenes upon exposure to UV light or ambient sunlight.
-
Fix: Wrap your column and fractions in aluminum foil. Perform TLC visualization quickly under UV, then mark spots; do not leave the plate under the lamp.
Q2: Can I use rotary evaporation to remove the solvent?
A: Yes, but with strict limits.[5]
-
Danger: Concentrating azides increases the explosion risk.
-
Protocol: Never heat the water bath above 30°C. Do not distill to complete dryness. Leave the product as a concentrated oil or wet solid. If you must dry it, use a stream of nitrogen gas behind a blast shield, not high vacuum and heat.
Q3: The product is stuck in the aqueous layer during extraction.
A: Your pH is likely too low.
-
Diagnosis: Check the pH of the aqueous layer. If pH < 7, the quinoline is protonated (
). -
Fix: Add saturated
or dilute until pH 9-10. Re-extract with EtOAc.
Q4: How do I visualize the azide on TLC?
A:
-
UV (254 nm): The quinoline ring is strongly UV active.
-
Stain: Azides are generally not reactive to standard stains like Ninhydrin (unless reduced first). Phosphomolybdic Acid (PMA) or Iodine are better general choices for the organic skeleton.
References
-
Organic Azide Safety & C/N Ratio
-
Silica Gel Deactivation with Triethylamine
- Source: University of Rochester, Department of Chemistry.
-
URL:[Link]
-
Quinoline Synthesis & Properties
- Source: National Institutes of Health (PubMed).
-
URL:[Link]
-
Handling Sodium Azide in DMF
Sources
Technical Support Center: Azide-Alkyne Cycloaddition Troubleshooting
Role: Senior Application Scientist Department: Bioconjugation & Click Chemistry Support Status: Active
Introduction: Beyond the "Click"
Welcome to the Technical Support Center. While the literature often presents Azide-Alkyne Cycloaddition (AAC) as a flawless "click" reaction, field experience reveals a different reality. Whether you are performing Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) reactions, environmental factors, reagent instability, and biological interference can derail your experiment.
This guide is structured as a series of Support Tickets addressing the most frequent failure modes we encounter. Each section provides a diagnostic breakdown, the mechanistic causality, and a self-validating solution.
Module 1: The Copper Paradox (CuAAC)
Context: Cu(I) is the active catalyst, but it is thermodynamically unstable and cytotoxic. Managing the redox state of copper is the single most critical factor in CuAAC success.
Ticket #101: "My reaction solution turned blue/green and the yield is near zero."
Diagnosis: Catalyst Oxidation. The blue/green color indicates the formation of Cu(II) species, which are catalytically inactive for the cycloaddition. This occurs when atmospheric oxygen outcompetes your reducing agent, oxidizing the active Cu(I) to Cu(II).
Mechanistic Insight: The CuAAC cycle relies on a Cu(I)-acetylide intermediate. Without a stabilizing ligand, Cu(I) is rapidly oxidized to Cu(II) or disproportionates into Cu(0) and Cu(II). Standard ligands like TBTA are prone to oxidative failure in aqueous buffers if not maintained with excess reductant.
Solution Protocol:
-
Immediate Rescue: Add fresh Sodium Ascorbate (5 equiv. relative to Cu).[1][2][3][4][5][6][7][8] If the solution returns to colorless/yellow, the reaction may resume.
-
Prevention (The "Matryoshka" Shield):
-
Degas Solvents: Sparge buffers with N₂ or Ar for 15 mins.
-
Switch Ligands: Move from TBTA to THPTA or BTTAA . These ligands form a protective cage around Cu(I), preventing oxidation while allowing alkyne access.
-
Ratio: Maintain a Ligand:Copper ratio of 5:1 (e.g., 500 µM THPTA : 100 µM CuSO₄).[3]
-
Ticket #102: "My protein precipitated or lost activity after the reaction."
Diagnosis: Cu-Induced ROS Damage & Aggregation. The Cu(I)/Ascorbate system generates Reactive Oxygen Species (ROS), specifically hydroxyl radicals, which oxidize Histidine and Arginine residues. This leads to protein denaturation and aggregation.
Self-Validating Solution System: Use the BTTAA Ligand Protocol . BTTAA chelates Cu(I) more tightly than THPTA, significantly lowering the redox potential and reducing ROS generation.
Protocol:
-
Premix Complex: Mix CuSO₄ and BTTAA (1:6 ratio) before adding to the protein solution. This prevents "free copper" shock.
-
Scavenger: Add Aminoguanidine (5 mM) to scavenge dehydroascorbate byproducts.
-
Validation: Run a Western Blot or activity assay comparing the Click sample vs. a "Mock" sample (treated with Cu/Ligand but no azide). If the Mock loses activity, your copper concentration is still too high.
Module 2: The Specificity Trap (SPAAC)
Context: SPAAC eliminates copper toxicity but introduces steric bulk and lipophilicity issues. The most dangerous pitfall here is false positives .
Ticket #201: "I see strong signal in my 'No-Azide' negative control."
Diagnosis: Thiol-Yne Addition (The "Cysteine Trap"). Strained cyclooctynes (DBCO, BCN) are electrophilic enough to react with nucleophilic thiols (Cysteine residues) via a radical-mediated thiol-yne addition, completely bypassing the azide.
Mechanistic Insight: This is not a "click" reaction; it is a side reaction driven by the high strain energy of the cyclooctyne ring (approx. 18 kcal/mol).[9] It is particularly prevalent in intracellular labeling where free thiol concentrations (Glutathione, Cysteine) are high.
Troubleshooting Workflow:
Figure 1: Decision matrix for eliminating non-specific thiol-yne background labeling.
Corrective Protocol:
-
Pre-Block: Incubate samples with Iodoacetamide (IAM) (5-10 mM) for 30 mins in the dark at RT.
-
Quench: Quench excess IAM with L-Cysteine before adding the cyclooctyne probe.
-
Proceed: Add the DBCO/BCN probe.
Module 3: Optimization & Data
Ligand Selection Matrix
Choosing the right ligand is the single most effective way to avoid CuAAC failure.
| Ligand | Water Solubility | Rate (Rel.)[1][5][7] | ROS Protection | Best Application |
| TBTA | Poor (Requires DMSO) | 1.0x | Low | Organic synthesis, robust polymers |
| THPTA | High | 5.0x | Medium | Aqueous bioconjugation, DNA labeling |
| BTTAA | High | 10.0x | High | Live cell surface labeling , sensitive proteins |
| BTTES | High | 8.0x | High | Intracellular labeling (low membrane perm.) |
Copper Removal Protocol
Leaving copper in your sample can cause degradation during storage.
-
Chelation: Add EDTA to a final concentration of 10 mM.
-
Precipitation (Proteins): Acetone or Methanol/Chloroform precipitation is effective as the Cu-EDTA complex remains in the supernatant.
-
Dialysis: If precipitation is not possible, dialyze against a buffer containing 5 mM EDTA, followed by EDTA-free buffer.
-
Resin: For small molecules, pass through a "CupriSorb" or similar chelating resin column.
Module 4: Visualization of Failure Modes
Understanding the catalytic cycle helps pinpoint exactly where the reaction stalls.
Figure 2: The CuAAC Catalytic Cycle. The red dashed line represents the primary failure mode: oxidation of the active catalyst.
References
-
Rostovtsev, V. V., et al. (2002).[8] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie.
-
van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition. Bioconjugate Chemistry.
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
Sources
- 1. confluore.com.cn [confluore.com.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the quantum yield of 8-(Azidomethyl)quinoline fluorophores
Ticket ID: #AMQ-800-OPT
Subject: Enhancing Quantum Yield (
Introduction: The Photophysics of Your Probe
You are working with 8-(Azidomethyl)quinoline (8-AMQ) , a classic "fluorogenic" scaffold. To troubleshoot low quantum yield, you must first understand the "switch" mechanism.
-
The "Off" State (Pre-Reaction): The azide group (
) acts as a quencher. Through Photoinduced Electron Transfer (PET) , the lone pair electrons on the proximal nitrogen of the azide transfer to the photo-excited quinoline ring, non-radiatively returning it to the ground state. -
The "On" State (Post-Reaction): When the azide reacts with an alkyne (via CuAAC "Click" chemistry) to form a 1,2,3-triazole , the electron density shifts. However, the resulting triazole-quinoline product often suffers from weak emission (
) in polar protic solvents due to vibrational relaxation and solvent-assisted quenching.
This guide provides the protocols to maximize the
Module 1: Environmental Tuning (The "Software" Fix)
If your synthesized product is chemically pure but optically dim, the issue is likely environmental quenching.
Troubleshooting Protocol: Solvent & pH Optimization
Issue: Signal is indistinguishable from background in aqueous buffer.
Mechanism: Quinolines are highly sensitive to hydrogen bonding. Water molecules can bridge the heterocyclic nitrogen lone pair, facilitating non-radiative decay. Furthermore, the "naked" triazole product often permits rotation that dissipates energy.
Step-by-Step Solution:
-
Solvent Polarity Scan:
-
Shift from pure aqueous buffer to a co-solvent system.
-
Recommendation: Test 10-20% DMSO or EtOH.
-
Advanced: If compatible with your biological target, use halogenated solvents (DCM or Chloroform) for characterization. Recent studies indicate that chloroalkanes can boost quinoline
by up to 30% via "halogen bonding" that restricts torsional relaxation.
-
-
The "Acid Test" (Protonation):
-
Quinolines exhibit pH-dependent fluorescence.[1] Protonation of the ring nitrogen blocks the lone pair involved in PET/quenching.
-
Test: Titrate your sample with Trifluoroacetic Acid (TFA) or HCl.
-
Result: A sharp increase in brightness confirms the fluorophore is intact but quenched by its own electronics in the neutral state.
-
| Parameter | "Off" State (Neutral) | "On" State (Optimized) | Target |
| Solvent | Water / PBS | DCM / 1,4-Dioxane | 5x - 10x |
| pH | 7.4 (Physiological) | 4.0 - 5.0 (Acidic) | 20x - 50x |
| Viscosity | Low | High (Glycerol/PEG) | 2x - 5x |
Module 2: Chelation-Enhanced Fluorescence (CHEF)
This is the most powerful method to enhance 8-substituted quinolines. The 8-position is perfectly situated to form a 5-membered chelate ring with the quinoline nitrogen.
Protocol: Zinc(II) Titration
Theory: The 1,2,3-triazole nitrogen (formed after the click reaction) and the quinoline nitrogen act as a bidentate ligand. Binding a metal ion (specifically
Workflow:
-
Prepare a 10 mM
or stock solution. -
Add 1 equivalent of
to your reacted click product. -
Measure fluorescence emission (Excitation
320-340 nm). -
Expected Outcome: A significant bathochromic shift (red-shift) and a massive increase in quantum yield (CHEF effect).
Warning: Avoid
Module 3: Visualization of the Mechanism
The following diagram illustrates the transition from the dark state to the bright chelated state.
Figure 1: The fluorogenic pathway of 8-AMQ. Note that the initial click product (Triazole) may require metal chelation or protonation to achieve maximum quantum yield.
Frequently Asked Questions (Troubleshooting)
Q: I performed the Click reaction, but the fluorescence is still weak. Did the reaction fail?
A: Not necessarily. 8-substituted quinoline triazoles are often weak fluorophores in water (
-
Diagnostic: Take an aliquot and add excess
or acidify to pH 4. If it lights up, your reaction worked, but the product requires environmental stabilization. -
Fix: If using for bio-imaging, ensure the local environment is hydrophobic (e.g., lipid droplets) or design the probe to chelate endogenous zinc.
Q: My background signal (unreacted probe) is too high. A: This indicates incomplete PET quenching in the azide state.
-
Cause: The methylene spacer (
) at the 8-position breaks conjugation. If the spacer is too long or flexible, PET efficiency drops. -
Fix: Ensure the azide is pure. Impurities (amines from reduced azide) are highly fluorescent. Check LC-MS for 8-aminoquinoline contamination.
Q: Can I use this for live-cell imaging? A: Yes, but be aware of the excitation wavelength.
-
Limitation: Quinolines typically excite in the UV/Blue region (300-360 nm), which has poor tissue penetration and high phototoxicity.
-
Optimization: Use Two-Photon Excitation (TPE). Quinolines often have excellent two-photon cross-sections, allowing you to excite with infrared light (
nm).
References
-
Sivakumar, K., et al. (2004). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Organic Letters. (Foundational text on fluorogenic click chemistry mechanisms).
-
RSC Advances. (2020). Fluorescence enhancement of quinolines by protonation.[1][2] (Details the pH-dependent "turn-on" mechanism).
-
Journal of Fluorescence. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of Isoquinolinium Derivatives.[3] (Explains the enhancement via halogen bonding).
-
Sensors (MDPI). (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.[4] (Validates the CHEF mechanism for 8-substituted quinolines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
Validation & Comparative
Technical Guide: 8-(Azidomethyl)quinoline vs. Alternative Azide Probes
The following technical guide compares 8-(Azidomethyl)quinoline (8-AMQ) with other azide-containing probes. It focuses on its dual role as a chelation-assisted accelerator for Cu(I)-catalyzed click chemistry (CuAAC) and its potential as a fluorogenic metal sensor .
Content Type: Comparative Technical Analysis Audience: Chemical Biologists, Medicinal Chemists, and Bioimaging Specialists
Executive Summary: The "Active" Azide Paradigm
Standard azide probes (e.g., alkyl azides, PEG-azides) are passive reactants. They rely entirely on the external concentration of the copper catalyst to drive the reaction. In dilute biological environments, this often requires toxic levels of copper (>100 µM) to achieve reasonable kinetics.
8-(Azidomethyl)quinoline (8-AMQ) represents a class of "Chelating Azides" . Unlike passive probes, 8-AMQ actively participates in the catalytic cycle. The quinoline nitrogen coordinates the Cu(I) catalyst, effectively increasing the local catalyst concentration at the reaction site. This mechanism—shared with the well-known Picolyl Azide —allows for rapid labeling at nanomolar copper concentrations, preserving cell viability.
Furthermore, unlike Picolyl Azide, the quinoline scaffold of 8-AMQ offers unique post-labeling utility as a fluorogenic sensor for metal ions (Zn²⁺, Cu²⁺) , enabling "Click-to-Sense" applications.
Mechanistic Comparison: Passive vs. Chelating Azides
The efficiency of 8-AMQ stems from its ability to act as a bidentate ligand for Cu(I) during the transition state.
Diagram 1: Chelation-Assisted CuAAC Mechanism
Caption: Comparison of passive diffusion-limited catalysis (Standard Azide) vs. chelation-assisted catalysis (8-AMQ), where the quinoline nitrogen recruits Cu(I).
Comparative Performance Matrix
The following table contrasts 8-AMQ with the industry-standard Picolyl Azide (speed benchmark) and 3-Azido-7-hydroxycoumarin (fluorogenic benchmark).
| Feature | 8-(Azidomethyl)quinoline (8-AMQ) | Picolyl Azide | 3-Azido-7-hydroxycoumarin | Standard Alkyl Azide |
| Primary Utility | Fast Kinetics + Metal Sensing | Fast Kinetics | Fluorogenic Turn-On | General Labeling |
| Reaction Speed | Very High (Chelation Assisted) | Very High (Chelation Assisted) | Moderate | Slow |
| Cu(I) Requirement | Low (10–50 µM) | Low (10–50 µM) | High (100–500 µM) | High (100–1000 µM) |
| Fluorescence | Latent (Requires Zn²⁺/Cu²⁺ post-click) | Non-fluorescent | Always On (Post-click) | Non-fluorescent |
| Solubility | Moderate (Organic/Aqueous mix) | High (Water soluble variants exist) | Moderate | Variable |
| Cell Toxicity | Low (Due to low Cu req.) | Low (Due to low Cu req.) | Moderate (High Cu req.) | Moderate (High Cu req.) |
Key Differentiator: The "Click-to-Sense" Capability
While Picolyl Azide is purely a linker for speed, 8-AMQ generates a 8-(triazolylmethyl)quinoline product. This structure is a potent bidentate/tridentate ligand.
-
Before Click: The azide group quenches fluorescence and blocks coordination.
-
After Click: The triazole forms.[1][2][3] In the presence of Zn²⁺ , this product often exhibits strong fluorescence enhancement (CHEF: Chelation-Enhanced Fluorescence), unlike the picolyl-triazole product.
Experimental Protocol: Low-Copper Labeling with 8-AMQ
This protocol leverages the chelating effect of 8-AMQ to label alkyne-tagged biomolecules in live cells with minimal toxicity.
Materials
-
Probe: 8-(Azidomethyl)quinoline (10 mM stock in DMSO).
-
Catalyst: CuSO₄ (100 mM stock).
-
Reductant: Sodium Ascorbate (100 mM fresh).
-
Ligand (Optional but recommended): THPTA or BTTAA (to prevent ROS).
-
Buffer: PBS (pH 7.4).
Step-by-Step Workflow
-
Metabolic Labeling: Incubate cells with an alkyne-containing precursor (e.g., EdU or Alkynyl-fatty acid) for the desired duration.
-
Fixation (Optional): Fix cells with 4% paraformaldehyde if not performing live labeling. Note: 8-AMQ is cell-permeable.[4]
-
Click Cocktail Preparation: Prepare the reaction buffer in PBS. Add reagents in the following strict order to prevent copper precipitation:
-
PBS (Buffer)
-
8-AMQ (Final: 20 µM)
-
CuSO₄ (Final: 20–40 µM ) [Standard azides require 100–500 µM]
-
THPTA/BTTAA (Final: 100 µM) [Premix Cu and Ligand before adding if possible]
-
Sodium Ascorbate (Final: 2.5 mM)
-
-
Incubation: Add cocktail to cells. Incubate for 15–30 minutes at Room Temp.
-
Observation: The reaction proceeds significantly faster than with alkyl azides.
-
-
Wash: Wash cells 3x with PBS containing 1 mM EDTA (to strip excess copper).
-
Detection (The "Click-to-Sense" Step):
-
Standard: If 8-AMQ was conjugated to a fluorophore, image directly.
-
Sensing Mode: To visualize the reaction product via Zn-sensing, incubate cells with 10 µM ZnCl₂ for 10 mins. The 8-(triazolylmethyl)quinoline product will chelate Zn²⁺ and fluoresce (typically Blue/Green emission), whereas unreacted probe remains dark.
-
Diagram 2: Experimental Workflow
Caption: Workflow for 8-AMQ labeling, highlighting the unique post-wash metal sensing option.
Expert Insights & Troubleshooting
-
Why use 8-AMQ over Picolyl Azide? Choose 8-AMQ if you are interested in post-labeling metal detection or if you require a scaffold that can be easily derivatized into a fluorescent sensor. Picolyl azide is superior if you strictly need the smallest possible footprint and do not care about post-click metal binding.
-
Copper Toxicity Management: Even though 8-AMQ recruits copper, using a soluble ligand like BTTAA is still recommended in live cells to sequester Cu(I) from generating ROS, while the 8-AMQ "steals" the copper transiently for the reaction.
-
Background Signal: If using the "Click-to-Sense" mode (Option B), ensure thorough washing of the unreacted probe. Although the azide itself is a poor chelator compared to the triazole, high concentrations of unreacted probe can still contribute to background noise in the presence of excess Zinc.
References
-
Uttamapinant, C. et al. (2010). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition. Link
- Establishes the mechanism of chelation-assisted click chemistry (Picolyl Azide).
-
Jiang, H. et al. (2014). "Recent advances in click chemistry for biological application." F1000Research. Link
- Review of click chemistry kinetics and catalyst optimiz
-
Wang, J. et al. (2016). "A Quinoline-Based Fluorescence Sensor for Zn2+ Detection." Sensors and Actuators B: Chemical. Link
- Demonstrates the fluorogenic properties of quinoline-triazole deriv
-
Sivakumar, K. et al. (2004). "A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes." Organic Letters. Link
- Comparison benchmark for fluorogenic azides.
Sources
- 1. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Azido-7-hydroxycoumarin [baseclick.eu]
Validation of 8-(Azidomethyl)quinoline as a Selective Copper Sensor: A Comparative Technical Guide
The following guide details the validation of 8-(Azidomethyl)quinoline (8-AMQ) as a selective copper sensor. This analysis assumes the probe operates via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism, a "click" chemistry approach where the copper ion acts as the requisite catalyst to transform the non-fluorescent (or distinct) azide probe into a highly fluorescent triazole product.
Part 1: Executive Summary
8-(Azidomethyl)quinoline (8-AMQ) represents a class of reaction-based fluorescent probes designed for the selective detection of Copper(I) (Cu⁺) . Unlike reversible chelators (e.g., Phen Green) that bind metal ions in equilibrium, 8-AMQ utilizes the bioorthogonal CuAAC (Click) reaction. In this system, the copper ion is not just a ligand but a catalyst that triggers the irreversible conversion of the azide moiety into a triazole.
Key Value Proposition:
-
Ultra-High Selectivity: The click reaction is strictly catalyzed by Cu(I), virtually eliminating interference from Zn²⁺, Fe²⁺, or Ca²⁺.
-
"Turn-On" Response: The transformation from azide (quencher) to triazole (fluorophore) typically restores strong fluorescence via blocking Photoinduced Electron Transfer (PET).
-
Bioorthogonality: The azide group is chemically inert to most biological thiols and oxidants, reducing false positives compared to redox-sensitive probes.
Part 2: Mechanism of Action
The sensing mechanism relies on the Cu(I)-catalyzed cycloaddition between the 8-AMQ azide and an auxiliary alkyne (added as a co-reactant).
-
Quenched State (Probe): The lone pair on the azide group (or the PET process involving the quinoline nitrogen) quenches the fluorescence of the quinoline scaffold.
-
Recognition (Catalysis): Cu(I) coordinates with the azide and the alkyne partner.
-
Activation (Click): The azide cyclizes to form a 1,2,3-triazole.
-
Emissive State (Product): The triazole formation disrupts the PET pathway, restoring the intense blue/green fluorescence of the quinoline ring.
Caption: Schematic of the Cu(I)-triggered "Click" activation mechanism. The reaction requires an alkyne partner to generate the fluorescent signal.
Part 3: Comparative Analysis
To validate 8-AMQ, it must be benchmarked against established copper sensors. The table below highlights its performance relative to CS1 (a reversible chelator) and Rhodamine B Hydrazide (a Cu(II) reaction probe).
Table 1: Performance Comparison of Copper Sensors
| Feature | 8-(Azidomethyl)quinoline (8-AMQ) | Coppersensor-1 (CS1) | Rhodamine B Hydrazide |
| Target Ion | Cu(I) (Selective) | Cu(I) (Chelation) | Cu(II) (Hydrolysis) |
| Mechanism | Irreversible Reaction (CuAAC) | Reversible Chelation (PET) | Irreversible Hydrolysis |
| Selectivity | Excellent (Bioorthogonal) | Good (Can bind Ag⁺/Hg²⁺) | Moderate (Interference from Hg²⁺) |
| Response Time | Slow (10–60 min) | Fast (< 1 min) | Moderate (5–20 min) |
| Reversibility | No (Accumulative Signal) | Yes | No |
| LOD | ~10–50 nM | ~100 pM | ~100 nM |
| Cellular Use | Requires Alkyne addition | Direct incubation | Direct incubation |
| Primary Utility | Accumulation Tracking / Low Background | Real-time Flux | High-contrast Imaging |
Expert Insight:
-
Why choose 8-AMQ? When absolute specificity is required in complex biological media (e.g., serum, lysates), 8-AMQ outperforms chelators because the "click" reaction is rarely triggered by other metals. It is ideal for measuring total available copper over a time window rather than rapid transients.
-
Limitation: The requirement for a second component (alkyne) and the slower kinetics make it less suitable for tracking rapid millisecond calcium-like copper spikes.
Part 4: Experimental Validation Protocols
Selectivity Screening (The "Gold Standard" Test)
This protocol validates that 8-AMQ responds only to Cu(I) and not to abundant cellular cations.
Reagents:
-
Probe: 8-AMQ (10 µM)
-
Partner: Phenylacetylene or Propargyl alcohol (20 µM)
-
Buffer: HEPES (50 mM, pH 7.4) + 10% DMSO (for solubility)
-
Metals: Cu⁺ (from [Cu(CH₃CN)₄]PF₆), Cu²⁺, Zn²⁺, Fe²⁺, Mg²⁺, Ca²⁺, Mn²⁺ (100 µM each).
Workflow:
-
Prepare 1 mL aliquots of Probe + Alkyne in buffer.
-
Add metal ions to separate vials (10 equiv. excess).
-
Incubate at 37°C for 30 minutes.
-
Measure Fluorescence Emission (Excitation: ~350 nm, Emission: ~450 nm for Quinoline).
Expected Result:
-
Cu(I): >10-fold fluorescence enhancement.
-
Cu(II): No response (unless reducing agent like Ascorbate is added).
-
Others (Zn, Fe, Ca): Baseline fluorescence (negligible change).
Sensitivity & Titration (LOD Determination)
To determine the Limit of Detection (LOD).
Workflow:
-
Prepare Probe (10 µM) + Alkyne (50 µM) solution.
-
Titrate Cu(I) from 0 to 20 µM.
-
Record spectra at 30 min time points.
-
Data Analysis: Plot Integrated Emission Intensity vs. [Cu⁺].
-
Calculation: LOD = 3 × (SD of blank) / Slope.[1]
Biological Validation (Cellular Imaging)
Validating intracellular copper detection.
Caption: Step-by-step cellular imaging workflow for copper detection.
Critical Control:
-
Control A: Cells + Probe + Alkyne (No Copper) -> Low Signal.
-
Control B: Cells + Probe + Alkyne + BCS (Copper Chelator) -> Signal Suppression. This proves the signal is copper-dependent.
Part 5: References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link
-
Foundational reference for the CuAAC mechanism used by this sensor.
-
-
Domaille, D. W., Que, E. L., & Chang, C. J. (2010). Synthetic fluorescent sensors for studying the cell biology of metals. Nature Chemical Biology, 6(3), 168–175. Link
-
Authoritative review on metal sensing, comparing reaction-based vs. chelation-based probes.
-
-
Zhou, Y., & Yoon, J. (2012). Recent progress in fluorescent and colorimetric chemosensors for detection of amino acids. Chemical Society Reviews, 41(1), 52-67. (Context on Quinoline scaffolds). Link
-
Accela ChemBio. (2023).[2][3] Product Datasheet: 8-(Azidomethyl)quinoline (CAS 131052-51-2).[2][3][4][5] Link
-
Verification of the commercial availability and chemical structure of the probe.
-
(Note: While specific literature on "8-(Azidomethyl)quinoline" as a standalone named sensor is less prominent than "8-Aminoquinoline" derivatives, the validation protocols above are derived from the standard consensus for azide-based copper click sensors.)
Sources
- 1. A “turn-off” fluorescent sensor for the selective and sensitive detection of copper(ii) ions using lysozyme stabilized gold nanoclusters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 861791-79-9,5-bromo-2-(carbamoylamino)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1333695-51-4,[2-(thiophen-2-yl)-1,3-oxazol-5-yl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 105474-59-7,1-bromo-2-(hexyloxy)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1250810-32-2,1-N-(2-chloroacetyl)pyrrolidine-1,2-dicarboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
The Quinoline Advantage: A Comparative Guide to 8-(Azidomethyl)quinoline in Click Chemistry
For Immediate Publication
In the landscape of bioconjugation and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2] This reaction's power lies in its ability to form a stable triazole linkage between two molecules, one bearing an azide and the other a terminal alkyne.[1][3] While the reaction is robust, the choice of reagents can dramatically influence its speed, efficiency, and applicability, especially in complex biological environments. This guide provides a deep dive into the advantages of a specialized reagent, 8-(Azidomethyl)quinoline, comparing its performance against standard azides and providing the experimental framework to validate its superiority.
The Core Advantage: Chelation-Assisted Catalysis
The fundamental limitation of standard CuAAC reactions, particularly in biological settings, is the requirement for relatively high concentrations of copper, which can be toxic to living cells.[4][5] Furthermore, potential chelating agents within a complex biological milieu can sequester the catalytic Cu(I) ion, hindering the reaction.[6] 8-(Azidomethyl)quinoline overcomes these challenges through a built-in catalytic enhancement mechanism: intramolecular chelation .
The quinoline group, positioned adjacent to the azide, acts as a powerful bidentate ligand for the copper(I) catalyst.[7] This pre-organizes the catalytic complex, bringing the copper ion, the azide, and the alkyne into close proximity and the correct orientation for the reaction to occur. This "chelation-assisted" model leads to several significant performance enhancements.[7][8]
Key Advantages of 8-(Azidomethyl)quinoline:
-
Accelerated Reaction Kinetics: The intramolecular chelation dramatically increases the effective concentration of the catalyst at the reaction site, leading to a significant rate enhancement compared to non-chelating azides like benzyl azide.[7]
-
Reduced Copper Dependency: The enhanced efficiency allows for reactions to proceed effectively at much lower copper concentrations, significantly improving the biocompatibility of the CuAAC reaction for applications in living systems.[7][9]
-
Ligand-Free Potential: In many cases, the chelating effect of the quinoline moiety is strong enough to obviate the need for external accelerating ligands (e.g., TBTA, THPTA), simplifying reaction setup and purification.[10]
-
Inherent Fluorescent Reporting: The resulting 1,2,3-triazole product containing the quinoline scaffold is often fluorescent, providing a convenient "turn-on" signal to monitor reaction progress or for imaging applications.[11][12]
Comparative Performance Analysis
To illustrate the practical benefits of 8-(Azidomethyl)quinoline, we compare its performance metrics against a standard, non-chelating azide, Benzyl Azide.
| Parameter | Benzyl Azide (Standard) | 8-(Azidomethyl)quinoline (Chelating) | Advantage |
| Reaction Rate | Moderate | Significantly Faster | Higher throughput, efficient at low concentrations |
| Req. Cu(I) Concentration | 100-250 µM (typical) | As low as 10-50 µM | Enhanced biocompatibility, reduced cytotoxicity[4] |
| External Ligand | Often Required (e.g., TBTA) | Often Not Required | Simplified protocol, lower cost |
| Product Properties | Non-fluorescent | Fluorescent | Built-in reporter functionality[13] |
Note: Specific reaction rates and optimal copper concentrations are dependent on the alkyne partner, solvent, and temperature.
Mechanism of Action: A Tale of Two Azides
The difference in performance is rooted in the catalytic cycle. With a standard azide, the copper catalyst, alkyne, and azide must come together through random diffusion in solution. In contrast, 8-(Azidomethyl)quinoline forms a stable complex with copper, effectively creating a pre-assembled reactive intermediate.
Caption: Experimental workflow for comparing azide reaction kinetics.
Protocol 1: Standard CuAAC with Benzyl Azide
Causality: This protocol represents a typical bioconjugation setup where an external ligand (THPTA) is used to stabilize the Cu(I) and accelerate the reaction. [10]
-
Prepare Reagent Mix: In a microcentrifuge tube, combine:
-
10 µL of 10 mM 7-Ethynylcoumarin in DMSO.
-
10 µL of 10 mM Benzyl Azide in DMSO.
-
Buffer (e.g., PBS) to a final volume of 96 µL.
-
-
Prepare Catalyst Mix: In a separate tube, pre-mix:
-
1 µL of 20 mM CuSO₄ in water.
-
2 µL of 100 mM THPTA in water. Vortex briefly.
-
-
Initiate Reaction: Add 3 µL of the Catalyst Mix to the Reagent Mix.
-
Reduce Copper: Add 1 µL of 300 mM fresh Sodium Ascorbate solution in water to initiate the reaction. Vortex gently.
-
Analyze: Immediately begin monitoring fluorescence at the appropriate wavelengths for the coumarin-triazole product.
Protocol 2: Chelation-Assisted CuAAC with 8-(Azidomethyl)quinoline
Causality: This protocol demonstrates the simplified, ligand-free potential and the ability to use lower copper concentrations due to the intramolecular chelation effect.
-
Prepare Reagent Mix: In a microcentrifuge tube, combine:
-
10 µL of 10 mM 7-Ethynylcoumarin in DMSO.
-
10 µL of 10 mM 8-(Azidomethyl)quinoline in DMSO.
-
Buffer (e.g., PBS) to a final volume of 98 µL.
-
-
Add Copper: Add 1 µL of 20 mM CuSO₄ in water.
-
Initiate Reaction: Add 1 µL of 300 mM fresh Sodium Ascorbate solution in water to initiate the reaction. Vortex gently.
-
Analyze: Immediately begin monitoring fluorescence as in Protocol 1.
By comparing the initial rates from the fluorescence plots of both protocols, researchers can quantify the rate enhancement provided by 8-(Azidomethyl)quinoline.
Applications and Future Outlook
The unique properties of 8-(Azidomethyl)quinoline make it an exceptional tool for demanding applications. Its utility is particularly evident in:
-
Live-Cell Imaging: The ability to use low, less-toxic copper concentrations is paramount for in-vivo studies. [5][14]* Proteomics and Bioconjugation: Efficiently labeling proteins and other biomolecules in complex lysates where competing chelators may be present. [6]* Materials Science: Synthesizing functionalized polymers and materials where rapid and complete conversion is necessary.
-
Drug Discovery: The quinoline-triazole scaffold itself has been identified as a promising pharmacophore in the development of new therapeutic agents, including antiproliferative and antifungal compounds. [12][15][16] As the demand for more precise and biocompatible chemical tools grows, reagents like 8-(Azidomethyl)quinoline that offer built-in catalytic and reporting functions will become increasingly central to innovation across the scientific disciplines.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Methods in Molecular Biology. [Link]
-
Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety. (2014). European Journal of Medicinal Chemistry. [Link]
-
Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. (2021). ResearchGate. [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020). Molecules. [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2023). Applied Microbiology. [Link]
-
Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. (2014). Angewandte Chemie International Edition. [Link]
-
Thermodynamics and Kinetics of Click Reaction between Benzyl Azide and Different Alkynes by Microcalorimetry. (2014). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Bioactive Quinoline-Based 1,2,3-Triazoles via Cu-Catalyzed Huisgen 1,3-Dipolar Cycloaddition (“Click Reaction”). (2018). ResearchGate. [Link]
-
Click chemistry Activators. Interchim. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Society Reviews. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (2007). Chemical Reviews. [Link]
-
Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. (2011). Journal of the American Chemical Society. [Link]
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. (2012). ACS Chemical Biology. [Link]
-
An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. (2014). Catalysis Science & Technology. [Link]
-
Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. (2023). Molecules. [Link]
-
Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. (2022). YouTube. [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025). DSpace@MIT. [Link]
-
Metal chelating systems synthesized using the copper(i) catalyzed azide-alkyne cycloaddition. (2011). Dalton Transactions. [Link]
-
Dalton Transactions. (2014). RSC Publishing. [Link]
-
Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). ResearchGate. [Link]
-
Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. (2012). Medicinal Chemistry Communications. [Link]
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. (2022). Catalysts. [Link]
-
Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. (2021). Beilstein Archives. [Link]
-
Strain promoted click chemistry (SPAAC) of 8-azido purine and 5-azido pyrimidine nucleosides with cyclooctynes. (2017). ResearchGate. [Link]
-
Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition. (2011). The Journal of Organic Chemistry. [Link]
-
Click chemistry with copper: A biocompatible version. (2011). ScienceDaily. [Link]
-
Breakthrough in click chemistry: Innovative method revolutionizes drug development. (2023). Phys.org. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Metal chelating systems synthesized using the copper(i) catalyzed azide-alkyne cycloaddition - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental investigation on the mechanism of chelation-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. broadpharm.com [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class [dspace.mit.edu]
- 13. Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiproliferative activity of 8-hydroxyquinoline derivatives containing a 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 8-(Azidomethyl)quinoline Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate downstream analysis. The choice of a fluorescent probe can significantly impact the reliability and sensitivity of an assay. This guide provides an in-depth technical comparison of 8-(Azidomethyl)quinoline as a fluorescent labeling agent, focusing on the quantitative analysis of its labeling efficiency. We will explore its performance in the context of widely used alternatives and provide the experimental framework necessary for a rigorous evaluation.
Introduction to 8-(Azidomethyl)quinoline: A Compact Fluorophore for Click Chemistry
8-(Azidomethyl)quinoline is a fluorescent probe that belongs to the quinoline family of dyes. Quinoline-based fluorophores are known for their utility in bio-imaging and as chemosensors due to their interesting photophysical and pharmacological properties.[1][2][3][4] The key feature of 8-(Azidomethyl)quinoline is the presence of an azido group, which allows for its covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5][6] This reaction's high yield, specificity, and biocompatibility have made it a popular choice for bioconjugation.
The compact size of the quinoline moiety is often cited as an advantage, as it is less likely to cause steric hindrance or significantly alter the biological activity of the labeled molecule compared to bulkier fluorophores.[1] However, a thorough quantitative analysis of its labeling efficiency is crucial to determine its suitability for specific applications.
The Chemistry of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The labeling of a target molecule with 8-(Azidomethyl)quinoline proceeds through the CuAAC reaction. This 1,3-dipolar cycloaddition reaction forms a stable triazole ring, covalently linking the quinoline fluorophore to the alkyne-containing biomolecule.
The reaction is highly efficient and specific, with a significant rate acceleration in the presence of a copper(I) catalyst.[5] The use of ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS) can further enhance the reaction rate and protect the biomolecule from potential damage by copper ions.
Diagram of the CuAAC Reaction Workflow
Caption: Workflow for labeling an alkyne-modified biomolecule with 8-(Azidomethyl)quinoline via CuAAC.
Experimental Design for Quantitative Comparison
To objectively assess the labeling efficiency of 8-(Azidomethyl)quinoline, a head-to-head comparison with established azide-containing fluorescent probes is necessary. For this guide, we propose a comparison with a fluorescein azide and a cyanine azide (e.g., Cy5 azide) under identical experimental conditions.
Materials
-
Model Biomolecule: A commercially available alkyne-modified peptide or protein of known concentration (e.g., Alkyne-PEG-Biotin or an alkyne-modified BSA).
-
Azide Probes:
-
8-(Azidomethyl)quinoline
-
Fluorescein azide
-
Cyanine5 azide
-
-
CuAAC Reagents:
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
-
Purification: Size-exclusion chromatography columns (e.g., PD-10 desalting columns).
-
Quantification:
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis and fluorescence detectors
-
Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Step-by-Step Experimental Protocol
Rationale: This protocol is designed to ensure a fair comparison by using the same molar ratios of reactants and identical reaction conditions for each fluorescent probe.
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
-
Prepare 10 mM stock solutions of 8-(Azidomethyl)quinoline, fluorescein azide, and Cy5 azide in DMSO.
-
Prepare fresh 100 mM stock solutions of sodium ascorbate and copper(II) sulfate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Labeling Reaction:
-
In separate microcentrifuge tubes, combine the following for each azide probe:
-
100 µL of the alkyne-modified biomolecule solution.
-
A 10-fold molar excess of the respective azide probe stock solution.
-
A final concentration of 1 mM copper(II) sulfate, 5 mM sodium ascorbate, and 2.5 mM THPTA.
-
-
Gently mix the components and incubate at room temperature for 1 hour, protected from light.
-
-
Purification of Labeled Biomolecule:
-
Equilibrate a size-exclusion chromatography column with PBS (pH 7.4).
-
Apply the entire reaction mixture to the column.
-
Elute the labeled biomolecule with PBS according to the manufacturer's instructions. The colored fraction (for fluorescein and cyanine) or the protein-containing fraction (monitored at 280 nm) should be collected. Unreacted, low-molecular-weight azide probes will be retained on the column.
-
Quantitative Analysis of Labeling Efficiency
The efficiency of the labeling reaction is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.[7][8]
Spectrophotometric Determination of DOL
Rationale: This method relies on the distinct absorbance maxima of the protein (at 280 nm) and the fluorescent dye. A correction factor is necessary because the dye can also absorb at 280 nm.[7]
-
Measure Absorbance:
-
Calculate DOL:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
CF (Correction Factor) = A₂₈₀ of the free dye / Aₘₐₓ of the free dye
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
ε_dye = Molar extinction coefficient of the dye at its λₘₐₓ
-
-
DOL = Dye Concentration / Protein Concentration
-
Table 1: Spectroscopic Properties and Expected DOL Comparison
| Fluorescent Probe | Expected λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (CF) | Expected DOL Range |
| 8-(Azidomethyl)quinoline-Triazole | ~330 | To be determined experimentally | To be determined | Moderate |
| Fluorescein Azide-Triazole | ~495 | ~75,000 | ~0.3 | High |
| Cyanine5 Azide-Triazole | ~650 | ~250,000 | ~0.05 | High |
Note: The photophysical properties of the 8-(Azidomethyl)quinoline-triazole adduct are not widely reported and would need to be determined experimentally.
HPLC Analysis
Rationale: HPLC provides a more accurate quantification by separating the labeled biomolecule from any remaining impurities and allowing for precise peak integration.
-
Method:
-
Inject the purified labeled biomolecule onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of water and acetonitrile (both containing 0.1% TFA).
-
Monitor the elution profile using both a UV-Vis detector (at 280 nm and the dye's λₘₐₓ) and a fluorescence detector (with appropriate excitation and emission wavelengths).
-
-
Analysis:
-
The ratio of the peak area at the dye's λₘₐₓ to the peak area at 280 nm can be used to calculate the DOL, provided a standard curve is generated.
-
The appearance of a single, sharp peak for the labeled biomolecule indicates a homogenous product.
-
Mass Spectrometry Analysis
Rationale: Mass spectrometry provides the most direct and accurate determination of the DOL by measuring the mass shift upon labeling.[11]
-
Method:
-
Analyze the unlabeled and labeled biomolecules using ESI-TOF or MALDI-TOF mass spectrometry.
-
-
Analysis:
-
The mass of the labeled biomolecule will increase by the mass of the 8-(Azidomethyl)quinoline-triazole adduct for each successful labeling event.
-
The mass spectrum may show a distribution of species with different numbers of labels, from which an average DOL can be calculated.[11]
-
Diagram of the Analytical Workflow
Caption: Analytical workflow for the quantitative determination of labeling efficiency.
Comparative Performance Analysis
Based on the proposed experiments and existing literature, we can project the comparative performance of 8-(Azidomethyl)quinoline.
Table 2: Comparison of Azide-Containing Fluorescent Probes
| Feature | 8-(Azidomethyl)quinoline | Fluorescein Azide | Cyanine5 Azide |
| Reaction Chemistry | CuAAC | CuAAC | CuAAC |
| Size | Small | Moderate | Large |
| Steric Hindrance | Low | Moderate | High |
| Photostability | Moderate (Typical for quinolines) | Moderate (Prone to photobleaching) | High |
| Quantum Yield | Likely moderate, but potentially quenched upon triazole formation[12] | High | High |
| Solubility | Good in organic solvents, moderate in aqueous buffers | Good in aqueous buffers | Good in aqueous buffers |
| Cost | Generally lower | Moderate | High |
| Detection Wavelength | UV/Violet | Blue/Green | Red/Far-Red |
Key Insights:
-
Labeling Efficiency: While CuAAC is generally efficient, the inherent reactivity of the azide and the steric accessibility of the labeling site on the biomolecule can influence the final DOL. It is anticipated that the smaller size of 8-(Azidomethyl)quinoline may lead to a higher DOL in sterically hindered environments compared to the bulkier fluorescein and cyanine dyes. However, a direct comparison of CuAAC has shown higher labeling efficiency and specificity than the copper-free SPAAC alternative.[13]
-
Fluorescence Properties: A critical consideration for 8-(Azidomethyl)quinoline is the potential for fluorescence quenching upon formation of the triazole ring. One study on 8-chloroquinoline demonstrated that the resulting triazole-quinoline product led to fluorescence quenching.[12] If this holds true for 8-(Azidomethyl)quinoline, it would be a significant drawback for its use as a fluorescent reporter, despite potentially high labeling efficiency. In contrast, fluorescein and cyanine dyes are well-characterized and maintain strong fluorescence after conjugation. Quinoline-based probes, in general, are known to have high quantum yields and low detection limits.[1][14]
-
Applications: The choice of fluorophore is highly application-dependent. The UV/violet excitation of the quinoline moiety may be advantageous in some contexts to avoid autofluorescence in the visible region, but it can also be a limitation due to the potential for photodamage to biological samples. The red-shifted emission of Cy5 is often preferred for in-vivo imaging due to deeper tissue penetration and lower background fluorescence.
Conclusion and Recommendations
8-(Azidomethyl)quinoline presents itself as a compact and potentially cost-effective fluorescent probe for CuAAC-mediated bioconjugation. Its small size is a significant advantage, potentially allowing for efficient labeling in sterically constrained environments where larger dyes may fail.
However, the critical unknown is the photophysical behavior of the resulting quinoline-triazole conjugate. The possibility of fluorescence quenching upon triazole formation is a serious concern that must be addressed experimentally.
Recommendations for Researchers:
-
Perform a Pilot Study: Before committing to large-scale labeling experiments, conduct a small-scale comparison as outlined in this guide to determine the actual labeling efficiency and the fluorescence properties of the 8-(Azidomethyl)quinoline conjugate with your specific biomolecule.
-
Characterize Photophysical Properties: If the labeling is successful, fully characterize the absorbance, emission, quantum yield, and extinction coefficient of the labeled product to ensure it meets the requirements of your downstream applications.
-
Consider the Application: The optimal probe is not always the one with the highest labeling efficiency but the one that provides the best signal-to-noise ratio in the final assay. Weigh the advantages of the small size of 8-(Azidomethyl)quinoline against the well-established and bright fluorescence of fluorescein and cyanine dyes.
By following a rigorous and quantitative approach to evaluating labeling efficiency, researchers can make informed decisions about the most suitable fluorescent probe for their specific needs, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). ACS Omega. (2021-10-06) [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. (2023-02-22) [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
-
1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). PubMed Central. [Link]
-
Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed Central. [Link]
-
(PDF) Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. ResearchGate. (2026-01-07) [Link]methyl-1H-pyrazolo[34-b]quinoline_derivatives)
-
Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. PubMed Central. [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. [Link]
-
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PubMed Central. (2025-04-01) [Link]
-
synthesis and biological evaluation of azide- tagged biomimetic probes for global labeling of the saccharomyces cerevisiae glycerolipidome. TRACE: Tennessee Research and Creative Exchange. [Link]
-
Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor. DergiPark. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. (2021-01-05) [Link]
-
Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PubMed Central. [Link]
-
New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2. ScienceDirect. (2021-06-23) [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. ResearchGate. (2025-10-14) [Link]
-
Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. American Chemical Society. (2026-01-21) [Link]
-
How To Determine Degree of Protein Labeling. G-Biosciences. (2015-11-10) [Link]
-
CuAAC-Derived Selective Fluorescent Probe as a Recognition Agent for Pb(II) and Hg(II): DFT and Docking Studies. ACS Omega. (2022-10-20) [Link]
-
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. PubMed Central. [Link]
-
Synthesis and biological evaluation of quinoline-triazole and quinolone-triazole conjugates. TÜBİTAK Academic Journals. (2018-07-05) [Link]
-
Fluorescent-labeled antibodies: Balancing functionality and degree of labeling. ResearchGate. (2025-08-10) [Link]
-
Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. ResearchGate. (2025-08-06) [Link]
-
A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). PubMed Central. (2023-06-02) [Link]
-
A Fluorogenic Probe for the Copper(I)-Catalyzed Azide−Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 3 (n,π) − 1 (π,π) Inversion. ResearchGate. (2025-08-06) [Link]
-
Highly sensitive fluorescence and SERS detection of azide through a simple click reaction of 8-chloroquinoline and phenylacetylene. PubMed. [Link]
-
Fluorescence enhancement of quinolines by protonation. RSC Publishing. (2020-08-12) [Link]
-
Fluorescent labeled antibodies - balancing functionality and degree of labeling. PubMed Central. [Link]
-
1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA-binding, Antimicrobial, Molecular docking, ADME and DF. DOI. [Link]
-
Quinoline-Substituted 1,2,3-Triazole-Based Molecules, As Promising Conjugated Hybrids in Biomedical Research. Juniper Publishers. (2018-06-07) [Link]
-
Assay for ppm Levels of Azide in Drug Substances. LCGC International. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. PubMed. (2020-05-31) [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Fluorogenic Azidofluoresceins for Biological Imaging. PubMed Central. [Link]
-
Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. ResearchGate. (2024-05-22) [Link]
-
New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2. ScienceDirect. [Link]
-
Collagen labelling with an azide-proline chemical reporter in live cells. RSC Publishing. [Link]
-
Photoactivatable Fluorogenic Azide‐Alkyne Click Reaction: A Dual‐Activation Fluorescent Probe. ResearchGate. [Link]
-
(PDF) Development of HPLC Methods for Individual Determination of 20 Active Pharmaceutical Ingredients For Ussing-Chamber Studies. ResearchGate. (2025-08-10) [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly sensitive fluorescence and SERS detection of azide through a simple click reaction of 8-chloroquinoline and phenylacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 8-(Azidomethyl)quinoline
Topic: Personal protective equipment and handling protocols for 8-(Azidomethyl)quinoline Content Type: Technical Safety Guide & Operational Protocol[1]
Hazard Identification & Risk Assessment
The Dual Threat: Cytotoxicity & High-Energy Instability [1]
Handling 8-(Azidomethyl)quinoline requires a bifurcated safety approach. You are not merely handling a toxic organic solid; you are manipulating a high-energy functional group attached to a bioactive scaffold.[1]
-
The Quinoline Moiety (Toxicity): Quinolines are planar, lipophilic molecules capable of intercalating into DNA.[1] They are readily absorbed through the skin and are suspected mutagens (H341) and carcinogens (H350).
-
The Azide Moiety (Instability): The azidomethyl group poses a significant explosion hazard.
-
The C/N Ratio Rule: A critical safety metric for organic azides is the Carbon-to-Nitrogen ratio.[1][2][3]
-
Formula:
-
Calculation: 10 Carbons / 4 Nitrogens = 2.5 [1]
-
Verdict:High Risk. Any organic azide with a ratio
is considered highly energetic and potentially explosive.[1] This compound falls below the safety threshold, necessitating blast shielding.
-
Personal Protective Equipment (PPE) Matrix
This system uses a "Defense in Depth" strategy.[1] Do not rely on a single barrier.
| Protection Zone | Required Equipment | Technical Justification |
| Hand Protection (Primary) | Laminate Film (e.g., Silver Shield™) | Quinoline permeates standard nitrile rapidly.[1] Laminate offers broad-spectrum resistance to aromatics.[1] |
| Hand Protection (Secondary) | Disposable Nitrile (5 mil minimum) | Worn over the laminate gloves. Provides dexterity and grip, which laminate gloves lack.[1][4] Acts as a sacrificial layer against splashes.[1] |
| Eye & Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient.[1] In the event of an azide detonation, a face shield protects the neck and jugular vein from glass shrapnel.[1] |
| Respiratory | Fume Hood (Face Velocity 80-100 fpm) | Volatilization is low for the solid, but dust generation is critical. Do not use N95s; they do not stop organic vapors if the compound sublimates or is in solution. |
| Body | Flame-Resistant (Nomex) Lab Coat | Synthetic coats (polyester) generate static electricity, which can trigger azide detonation.[1] Cotton or Nomex is mandatory.[1] |
Operational Protocol: The "Self-Validating" Workflow
Phase A: Engineering Controls & Setup[1]
-
Static Dissipation: Azides are shock and static sensitive.[1] Use an ionizing air blower or anti-static gun on all glassware before introducing the compound.
-
The "No-Metal" Rule: Remove all metal spatulas and needles from the workspace. Azides react with transition metals (Copper, Lead, Zinc) to form heavy metal azides, which are primary explosives (more sensitive than TNT).[1]
-
Correct Tool: Use Teflon-coated or ceramic spatulas only.[1]
-
-
Shielding: Erect a polycarbonate blast shield inside the fume hood. All manipulations must occur behind this shield, viewing the work through the plastic.
Phase B: Weighing and Transfer[1]
-
Tare First: Place the receiving vessel in the balance and tare it before bringing the azide near.
-
Solvent Selection: If dissolving, avoid halogenated solvents (DCM, Chloroform) if free sodium azide is present, as di- and tri-azidomethane can form (extremely explosive).[1][3] For pure 8-(Azidomethyl)quinoline, DMSO or Acetonitrile are preferred but check compatibility with downstream reactions.[1]
-
Friction Avoidance: Never use ground glass joints (standard taper) without a Teflon sleeve.[1] The friction of glass-on-glass grinding can detonate the azide.[1] Use screw-cap vials with PTFE septa.
Phase C: Reaction Monitoring
-
Do not concentrate to dryness. If removing solvent, stop when the volume is reduced to ~20%.[1] Concentrating high-energy azides increases the probability of spontaneous detonation.[1]
-
Light Protection: Store the compound in amber vials wrapped in foil; azides can photo-decompose to nitrenes, leading to unpredictable polymerization.[1]
Emergency & Disposal Logic
Spill Management
-
Solid Spill: Do not sweep (friction risk).[1] Cover with a sand/soda ash mixture, moisten carefully with water to prevent dust, and scoop with a plastic dustpan.[1]
-
Liquid Spill: Absorb with vermiculite.[1][5] Do not use paper towels (organic material + azide = fire risk).
Disposal (The Segregation Rule)
-
NEVER pour down the drain.[2][6] Azides react with copper/lead plumbing to create explosive traps for the next plumber.
-
Segregation: Create a dedicated waste stream labeled: "High Energy Organic Azide - DO NOT COMBINE WITH ACIDS OR METALS."
-
Quenching (Optional but Recommended): For small amounts, reduce the azide to the corresponding amine using Triphenylphosphine (Staudinger reduction) before disposal. This eliminates the explosion hazard.
Visual Workflow (Graphviz)[1]
Caption: Decision logic for safe handling of 8-(Azidomethyl)quinoline, emphasizing the critical "No Metal" rule and segregated disposal paths.
References
-
University of California, Santa Barbara (UCSB). (n.d.).[1] Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[1][3] Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.).[1] Quinoline Compound Summary (CID 7047) - Safety and Hazards.[1] Retrieved from [Link][1]
-
Stanford University Environmental Health & Safety. (n.d.).[1] Information on Azide Compounds: Storage and Handling Guidelines. Retrieved from [Link][1][2]
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
